4-Chlorobenzotrifluoride
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULYNCCPRWKEMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3 | |
| Record name | P-CHLOROBENZOTRIFLUORIDE | |
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DSSTOX Substance ID |
DTXSID7024821 | |
| Record name | 1-Chloro-4-(trifluoromethyl)benzene | |
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Molecular Weight |
180.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
P-chlorobenzotrifluoride is a clear colorless liquid with an aromatic odor. (NTP, 1992), Liquid; NKRA; Water or Solvent Wet Solid, Liquid with a strong but not unpleasant odor; [Merck Index] Clear colorless liquid; [CAMEO], Clear colorless liquid with an aromatic odor. | |
| Record name | P-CHLOROBENZOTRIFLUORIDE | |
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| Record name | Benzene, 1-chloro-4-(trifluoromethyl)- | |
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| Record name | 1-Chloro-4-(trifluoromethyl)benzene | |
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| Record name | 1-CHLORO-4-TRIFLUOROMETHYLBENZENE | |
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Boiling Point |
277 to 280 °F at 760 mmHg (NTP, 1992), 139.3 °C, 277-280 °F | |
| Record name | P-CHLOROBENZOTRIFLUORIDE | |
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| Record name | 1-Chloro-4-(trifluoromethyl)benzene | |
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| Record name | 1-CHLORO-4-TRIFLUOROMETHYLBENZENE | |
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Flash Point |
117 °F (NTP, 1992), 109 °F (43 °C) closed cup, 117 °F | |
| Record name | P-CHLOROBENZOTRIFLUORIDE | |
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| Record name | 1-Chloro-4-(trifluoromethyl)benzene | |
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| Record name | 1-CHLORO-4-TRIFLUOROMETHYLBENZENE | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), In water, 29 ppm at 25 °C | |
| Record name | P-CHLOROBENZOTRIFLUORIDE | |
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| Record name | 1-Chloro-4-(trifluoromethyl)benzene | |
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Density |
1.34 (NTP, 1992) - Denser than water; will sink, 1.3340 g/cu cm at 25 °C, 1.34 | |
| Record name | P-CHLOROBENZOTRIFLUORIDE | |
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| Record name | 1-Chloro-4-(trifluoromethyl)benzene | |
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| Record name | 1-CHLORO-4-TRIFLUOROMETHYLBENZENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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Vapor Density |
6.24 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.24 (Air = 1), 6.24 | |
| Record name | P-CHLOROBENZOTRIFLUORIDE | |
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| Record name | 1-Chloro-4-(trifluoromethyl)benzene | |
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Vapor Pressure |
1 mmHg at 32 °F ; 5 mmHg at 76.5 °F (NTP, 1992), 7.63 [mmHg], Specific gravity: 1.334 at 25 °C/4 °C; VP: 5.3 mm Hg at 20 °C, 7.63 mm Hg at 25 °C, 1 mmHg at 32 °F, 5 mmHg at 76.5 °F | |
| Record name | P-CHLOROBENZOTRIFLUORIDE | |
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Color/Form |
Water-white liquid | |
CAS No. |
98-56-6, 98-56-6, 92709-16-5 | |
| Record name | P-CHLOROBENZOTRIFLUORIDE | |
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| Record name | 1-Chloro-4-(trifluoromethyl)benzene | |
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| Record name | 1-Chloro-4-(trifluoromethyl)benzene | |
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| Record name | 4-Chlorobenzotrifluoride | |
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| Record name | 4-chloro-α,α,α-trifluorotoluene | |
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| Record name | P-CHLOROBENZOTRIFLUORIDE | |
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| Record name | 1-Chloro-4-(trifluoromethyl)benzene | |
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Melting Point |
-33 °F (NTP, 1992), -33 °C, -33 °F | |
| Record name | P-CHLOROBENZOTRIFLUORIDE | |
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| Record name | 1-Chloro-4-(trifluoromethyl)benzene | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Chlorobenzotrifluoride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorobenzotrifluoride (PCBTF), with the chemical formula C₇H₄ClF₃, is a colorless liquid distinguished by a distinct aromatic odor.[1] Since its commercial production began in the 1960s, it has become a pivotal intermediate in the chemical industry.[1] Its unique molecular structure, featuring a trifluoromethyl group and a chlorine atom attached to a benzene ring, imparts a set of chemical properties that make it an exceptionally versatile building block in the synthesis of a wide array of commercially significant compounds, including pharmaceuticals, agrochemicals, and dyes.[2][3] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of this compound, with a particular focus on its relevance to researchers and professionals in the field of drug development.
Chemical Structure and Properties
The structure of this compound is fundamental to its reactivity and utility in organic synthesis. The benzene ring is substituted with a chlorine atom and a trifluoromethyl (-CF₃) group at the para position. The -CF₃ group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms, which significantly influences the electron density of the aromatic ring. This electronic effect, in concert with the chlorine substituent, dictates the regioselectivity of further chemical transformations.
Below is a visual representation of the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄ClF₃ | [4] |
| Molecular Weight | 180.55 g/mol | [4] |
| Appearance | Colorless liquid | [1] |
| Odor | Aromatic | [1] |
| Melting Point | -36 °C | [4] |
| Boiling Point | 136-138 °C | [4] |
| Density | 1.353 g/mL at 25 °C | [4] |
| Flash Point | 43 °C (109.4 °F) - closed cup | [5] |
| Solubility in Water | 29 mg/L | [1] |
| log P | 3.7 | [1] |
Spectroscopic Data
The structural elucidation and purity assessment of this compound are routinely performed using various spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound is characterized by two doublets in the aromatic region, corresponding to the two sets of chemically non-equivalent protons on the benzene ring.[6]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon framework of the molecule, with distinct signals for the carbon atoms of the benzene ring and the trifluoromethyl group.[7]
-
IR (Infrared) Spectroscopy: The IR spectrum exhibits characteristic absorption bands corresponding to the C-H, C-C, C-Cl, and C-F bonds within the molecule.[8]
Synthesis and Manufacturing
The industrial production of this compound is primarily achieved through a two-step process starting from p-chlorotoluene: free-radical chlorination followed by halogen exchange fluorination.[9]
Step 1: Free-Radical Chlorination of p-Chlorotoluene
In the initial step, p-chlorotoluene is subjected to free-radical chlorination to produce p-chlorobenzotrichloride. This reaction is typically initiated by UV light or a chemical initiator, such as an azo compound, which generates chlorine radicals.[10] These radicals then abstract a hydrogen atom from the methyl group of p-chlorotoluene, leading to a benzylic radical. Subsequent reaction with molecular chlorine yields p-chlorobenzotrichloride and another chlorine radical, propagating the chain reaction.
Caption: Synthesis of p-chlorobenzotrichloride from p-chlorotoluene.
Step 2: Halogen Exchange Fluorination (Swarts Reaction)
The second step involves the fluorination of p-chlorobenzotrichloride to yield this compound. This is a halogen exchange reaction, often referred to as the Swarts reaction, where the chlorine atoms of the trichloromethyl group are replaced by fluorine atoms.[2][11] Anhydrous hydrogen fluoride (HF) is commonly used as the fluorinating agent, often in the presence of a catalyst such as antimony pentachloride (SbCl₅).[2] The reaction proceeds through a series of nucleophilic substitution steps.
Caption: Fluorination of p-chlorobenzotrichloride to this compound.
Key Reactions and Applications
The reactivity of this compound is dominated by the electronic effects of its substituents. The strongly electron-withdrawing trifluoromethyl group deactivates the aromatic ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta-position relative to itself. Conversely, the ring is activated towards nucleophilic aromatic substitution, particularly at the carbon atom bearing the chlorine, a reaction that is central to many of its applications.
Nucleophilic Aromatic Substitution
The chlorine atom in this compound can be displaced by a variety of nucleophiles. This reaction is facilitated by the electron-withdrawing nature of the trifluoromethyl group, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.
Applications in Pharmaceutical Synthesis
This compound is a valuable intermediate in the synthesis of several active pharmaceutical ingredients (APIs). The trifluoromethyl group is often incorporated into drug molecules to enhance properties such as metabolic stability, lipophilicity, and binding affinity to target receptors.[3]
A notable example is its use in the synthesis of the selective serotonin reuptake inhibitor (SSRI) fluoxetine (the active ingredient in Prozac®).[12][13] In one synthetic route, 3-(methylamino)-1-phenylpropanol is deprotonated with a strong base, and the resulting alkoxide undergoes a nucleophilic aromatic substitution reaction with this compound to form the fluoxetine free base.[1][12]
Caption: Synthesis of Fluoxetine using this compound.
Applications in Agrochemicals
This compound is a key precursor for a number of herbicides and insecticides.[1] For instance, nitration of this compound yields 4-chloro-3,5-dinitrobenzotrifluoride, which is an intermediate in the synthesis of the dinitroaniline herbicide trifluralin .[1]
Safety and Handling
This compound is a flammable liquid and is irritating to the eyes, skin, and respiratory system.[13] It is also considered harmful to aquatic life with long-lasting effects.[13] Therefore, appropriate safety precautions must be taken during its handling and storage.
Experimental Protocol: Safe Handling of this compound
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile or neoprene).
-
Wear chemical safety goggles and a face shield.
-
Wear a flame-retardant lab coat.
-
-
Fire Safety:
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Use non-sparking tools when handling containers.
-
Ensure that fire-extinguishing media (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam) are readily available.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[2]
-
-
Spill and Disposal:
-
In case of a spill, absorb with an inert material and place in a suitable container for disposal.
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Toxicological Profile
Toxicology studies have been conducted to assess the potential health effects of this compound. Inhalation is a primary route of occupational exposure. Short-term exposure to high concentrations can cause respiratory irritation.[14] Chronic inhalation studies in rodents have shown some evidence of carcinogenicity.[15] Oral toxicity studies in rats have indicated that the liver and kidneys are potential target organs.[16][17] It is important for researchers to consult the latest safety data sheets and toxicological reports before working with this compound.
Environmental Fate
The environmental fate of this compound is an important consideration. In the atmosphere, it has an estimated half-life of 67 days and is primarily degraded by reaction with photochemically produced hydroxyl radicals.[18] Due to its low water solubility and moderate octanol-water partition coefficient (log P = 3.7), it has a tendency to partition to soil and sediment if released into the environment.
Conclusion
This compound is a chemical of significant industrial importance, largely owing to the unique reactivity conferred by its trifluoromethyl and chloro substituents. Its role as a key intermediate in the synthesis of pharmaceuticals, most notably fluoxetine, underscores its value to the drug development sector. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for chemists and researchers seeking to leverage this versatile building block in the creation of novel and complex molecules. As with any chemical, a commitment to safe handling practices and an awareness of its toxicological and environmental profile are paramount.
References
-
[Solved 100 MHz 13C NMR spectrum of the major product | Chegg.com]([Link] мастер-справка-по-органической-химии-100-mhz-13c-nmr-spectrum-of-the-major-product-obtained-from-the-following-reaction-is-shown-below-use-the-data-in-the-table-to-assign-the-spectrum-and-determine-the-structure-of-the-major-isomer-for-the-assignment-draw-the-structure-and-use-the-letter-from-the-table-to-indicate-the-set-of-carbons-responsible-for-each-signal-the-chemical-shift-values-should-be-roundest-to-the-nearest-0-1-ppm-use-appendix-4-table-2-page-216-to-calculate-100-mhz-13c-nmr-spectrum-of-the-major-product-obtained-from-the-following-reaction-is-shown-below-use-the-data-in-the-table-to-assign-the-spectrum-and-determine-the-structure-of-the-major-isomer-for-the-assignment-draw-the-structure-and-use-the-letter-from-the-table-to-indicate-the-set-of-carbons-responsible-for-each-signal-the-chemical-shift-values-should-be-roundest-to-the-nearest-0-1-ppm-use-appendix-4-table-2-page-216-to-calculate-the-chemical-shifts-for-the-aromatic-carbons-of-your-proposed-structure-and-compare-them-to-the-observed-values-the-dept-response-should-be-listed-as-p-positive-peak-n-negative-peak-or-z-no-peak-observed-chemical-shift-calculated-chemical-shift-dept-response-assignment-a-b-d-e-f-g-h-i-structure-of-major-isomer-with-assigned-carbons-dept-135-130-129-127-132-128-ppm-134-131-133-138-90-137-29-135-92-132-61-131-44-129-91-128-64-128-40-195-44-zo-z-cdc13-ola-138-136-134-132-130-ppm-120-190-170-160-150-140-130-110-100-80-ppm-90-180-dept-135-and-carbon-13-nmr-spectra-of-4-chlorobenzophenone-in-cdci-q101259508)
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Precision Synthesis of 4-Chlorobenzotrifluoride (PCBTF)
From Precursor to High-Performance Intermediate: A Technical Whitepaper [1]
Executive Summary & Strategic Context
4-Chlorobenzotrifluoride (PCBTF, CAS 98-56-6) has transcended its role as a mere pesticide intermediate to become a critical "VOC-exempt" solvent in modern organic synthesis and coating formulations.[1] For drug development professionals, it represents a unique polarity profile—mimicking Dichloromethane (DCM) but with higher stability and a distinct boiling point (139°C), allowing for facile solvent swaps.
This guide details the industrial-standard synthesis of PCBTF starting from p-chlorotoluene (PCT) .[1] Unlike bench-scale trifluoromethylation methods (e.g., using Ruppert-Prakash reagent) which are cost-prohibitive at scale, this protocol focuses on the Radical Chlorination – Fluorine Exchange (Swarts) sequence.[1] This route is the economic and thermodynamic standard for kilogram-to-ton scale production.[1]
Mechanistic Foundations
The synthesis operates on two distinct mechanistic principles: Free Radical Substitution (Step 1) and Lewis Acid-Catalyzed Halogen Exchange (Step 2).[1]
The Reaction Pathway
The transformation requires the complete chlorination of the benzylic methyl group followed by a complete exchange of those benzylic chlorines with fluorine.
Figure 1: High-level reaction scheme. Step 1 is radical-driven; Step 2 is ionic.[1]
Phase I: Radical Side-Chain Chlorination
Objective: Convert p-chlorotoluene (PCT) to p-chlorobenzotrichloride (PCBTC).
Experimental Logic
This step utilizes a free-radical chain reaction.[1] The p-chloro substituent on the aromatic ring is electron-withdrawing, which slightly deactivates the ring toward electrophilic attack, but the primary risk remains ring chlorination (nuclear chlorination) if the temperature is too low or if a Lewis acid impurity (like iron) is present.
Critical Control Point: The reaction must be driven by light (photo-chlorination) or chemical initiators (AIBN) to favor the sp³ C-H bond cleavage over the sp² C-H bond cleavage.[1]
Protocol
-
Reagents: p-Chlorotoluene (99%+ purity), Chlorine gas (dried), AIBN (Azobisisobutyronitrile).[1]
-
Equipment: Glass-lined reactor (metal causes Friedel-Crafts side reactions), UV lamp well (optional but recommended), gas sparger.[1]
Step-by-Step Methodology:
-
Preparation: Charge the reactor with PCT. Purge with Nitrogen to remove Oxygen (O₂ is a radical trap that inhibits initiation).[1]
-
Initiation: Heat the mass to 60-70°C . Add the first aliquot of AIBN (0.05 mol%) or activate UV lamps.
-
Chlorine Sparging: Introduce Cl₂ gas subsurface.[1] The reaction is exothermic; control the rate to maintain temperature.
-
Temperature Ramp (The "Cascade"):
-
Stage A (Mono-chlorination): Hold at 70-80°C until density reaches ~1.15 g/mL.
-
Stage B (Di-chlorination): Ramp to 100°C . Steric hindrance increases; higher energy is needed.[1]
-
Stage C (Tri-chlorination): Ramp to 120-130°C .
-
-
End-Point Determination: Monitor specific gravity (SG). Pure PCBTC has an SG of ~1.48. Stop chlorination when GC analysis shows <0.5% dichloro- intermediate to prevent formation of polymerizable byproducts.[1]
-
Degassing: Purge with N₂ at 100°C to remove residual HCl and Cl₂.
Phase II: Fluorination (The Swarts Reaction)
Objective: Convert PCBTC to PCBTF using Anhydrous Hydrogen Fluoride (AHF).
Experimental Logic
This is a Halogen Exchange (HALEX) reaction.[1][2] The C-Cl bond energy (approx. 330 kJ/mol) is lower than the C-F bond energy (approx. 485 kJ/mol), making the reaction thermodynamically favorable.[1] However, the activation energy is high.[1] We use Antimony Pentachloride (SbCl₅) as a catalyst.[1] SbCl₅ reacts with HF to form active species like SbCl₄F, which transfers fluorine to the organic substrate more effectively than HF alone.[1]
Protocol
-
Reagents: Crude PCBTC (from Step 1), Anhydrous HF (AHF), SbCl₅ catalyst (approx 1-2 wt%).[1]
-
Equipment: Hastelloy C or Monel autoclave (Stainless steel 316 is insufficient for hot HF/HCl mixtures).
Step-by-Step Methodology:
-
Charging: Charge PCBTC and SbCl₅ catalyst into the autoclave. Cool to 0°C.[1]
-
HF Addition: Pump in liquid AHF (molar ratio 4:1 HF:PCBTC, 33% excess).
-
Reaction: Seal and heat to 80-100°C .
-
Pressure Management: The reaction generates HCl gas.[1][3] The pressure will rise rapidly to 1.7–2.5 MPa.[1]
-
Self-Validating Control: You must continuously vent the HCl gas through a reflux condenser (cooled to -20°C to return HF vapors to the reactor) into a scrubber.[1] If pressure stops building, the reaction has stalled or finished.[1]
-
-
Soak Time: Maintain temperature for 2-4 hours until HCl evolution ceases.
-
Work-up:
-
Purification: Fractional distillation. PCBTF boils at 139°C.[1]
Data Summary & Impurity Profile
| Parameter | Step 1: Chlorination | Step 2: Fluorination |
| Key Reagent | Chlorine Gas (Cl₂) | Anhydrous HF |
| Catalyst | AIBN / UV Light | SbCl₅ (1-2%) |
| Temp Range | 60°C | 80°C |
| Pressure | Atmospheric | 1.5 - 2.5 MPa |
| Typical Yield | 95-98% | 90-94% |
| Major Impurity | Ring-chlorinated species | Meta-isomer (if PCT impure) |
| Critical Hazard | Exotherm / Runaway | HF Corrosion / Toxicity |
Process Flow & Engineering Controls
The following diagram illustrates the industrial workflow, highlighting the critical separation of the corrosive HF loop.
Figure 2: Process Flow Diagram indicating reactor types and waste streams.[1]
Safety & Handling (E-E-A-T Critical)
Warning: This synthesis involves Anhydrous Hydrogen Fluoride (AHF) .[1] It is one of the most dangerous chemicals in industrial use. It causes deep tissue burns, systemic calcium depletion, and cardiac arrest.[1]
-
Engineering Controls:
-
Personal Protective Equipment (PPE):
References
-
Preparation method of p-chlorobenzotrifluoride. CN Patent 103787825A. (2014).[1] Daikin Fluorochemicals / Shandong Do-Fluoride.[1]
-
Process for producing high purity para-chlorobenzotrifluoride. US Patent 4,045,502. (1977).[1] Hooker Chemicals & Plastics Corp.[1][4]
-
Preparation of chlorobenzotrifluoride compounds. European Patent 0150587. (1985).[1] Imperial Chemical Industries (ICI).[1]
-
This compound Safety Data Sheet. Fisher Scientific. (2021).[1]
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- 3. US4885416A - Fluorination process - Google Patents [patents.google.com]
- 4. US4045502A - Process for producing high purity para-chlorobenzotrifluoride - Google Patents [patents.google.com]
Spectroscopic data of 4-Chlorobenzotrifluoride (NMR, IR, MS)
Technical Whitepaper: Spectroscopic Characterization and Analytical Profiling of 4-Chlorobenzotrifluoride (PCBTF)
Executive Summary
This compound (PCBTF) , also known as p-chlorobenzotrifluoride (CAS: 98-56-6), has emerged as a critical solvent and intermediate in the pharmaceutical and agrochemical industries.[1][2][3] Distinguished by its "VOC-exempt" status in the United States and high solvency power, it serves as a greener alternative to dichloromethane and chlorobenzene.
This technical guide provides a rigorous spectroscopic profile of PCBTF. It moves beyond basic data listing to explore the causality of spectral features , driven by the unique electronic interplay between the strongly electronegative trifluoromethyl (
Molecular Architecture & Electronic Context
The spectroscopic signature of PCBTF is defined by the para-substitution pattern of the benzene ring.
-
Trifluoromethyl Group (
): A powerful electron-withdrawing group (EWG) via induction, it significantly deshields adjacent nuclei and introduces complex spin-spin coupling in C NMR. -
Chlorine Atom (
): Exhibits competing effects—electron withdrawal via induction ( ) and electron donation via resonance ( ). -
Symmetry: The molecule possesses
symmetry (assuming free rotation of ), resulting in a simplified NMR signal set (AA'BB' proton system).
Nuclear Magnetic Resonance (NMR) Profiling
Proton NMR ( H NMR)
The
Experimental Parameters:
-
Solvent:
(Chloroform-d) -
Frequency: 400 MHz (Recommended for resolution of higher-order effects)
| Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Structural Logic |
| H-ortho to | 7.54 | Doublet (d) | 2H | Deshielded by the strong inductive effect of | |
| H-ortho to Cl | 7.47 | Doublet (d) | 2H | Less deshielded; Cl resonance effect ( |
Analyst Note: At lower field strengths (e.g., 60 MHz), these signals may merge or appear as a higher-order multiplet. High-field instruments resolve them into distinct doublets with roofing effects pointing towards each other.
Carbon-13 NMR ( C NMR)
The
Key Features:
-
Carbon: Appears as a quartet with a massive coupling constant (
Hz). -
Ipso Carbon (
): Quartet with medium coupling ( Hz). -
Ortho Carbon (
): Quartet with small coupling ( Hz).
| Carbon Environment | Shift ( | Multiplicity | Coupling ( |
| C4 (Ipso to Cl) | 138.5 | Singlet (s) | - |
| C1 (Ipso to | 129.2 | Quartet (q) | |
| C3/C5 (Meta to | 128.8 | Singlet (s) | - |
| C2/C6 (Ortho to | 126.6 | Quartet (q) | |
| 123.8 | Quartet (q) |
Fluorine-19 NMR ( F NMR)
This is the most sensitive method for purity assay, as it eliminates hydrocarbon background interference.
-
Shift: -63.0 to -63.7 ppm (referenced to
). -
Signal: Singlet (proton-decoupled) or Quartet (proton-coupled, though typically run decoupled).
Vibrational Spectroscopy (FT-IR)
The IR spectrum is diagnostic for the trifluoromethyl group and the para-substitution pattern.
Methodology: Liquid film (Neat) or KBr pellet.
| Wavenumber ( | Functional Group Assignment | Intensity |
| 3100 - 3000 | Ar-H Stretch | Weak |
| 1600, 1490 | C=C Aromatic Ring Stretch | Medium |
| 1325 | C-F Stretch (Asymmetric) | Very Strong |
| 1130 - 1170 | C-F Stretch (Symmetric) | Very Strong |
| 1090, 1015 | Ar-Cl Stretch | Strong |
| 830 - 840 | C-H Out-of-Plane Bending (p-subst.) | Strong |
Diagnostic Tip: The presence of a strong doublet-like absorption in the 1100–1350
region is the primary indicator of themoiety.
Mass Spectrometry (EI-MS) & Fragmentation Logic
The Electron Ionization (EI) mass spectrum provides a fingerprint for the chlorinated motif.
-
Molecular Ion (
): m/z 180. -
Chlorine Isotope Pattern: The
peak at m/z 182 is approximately 33% of the height of the parent peak, confirming the presence of one chlorine atom ( vs natural abundance).
Fragmentation Pathway:
-
Base Peak (
): The molecular ion is highly stable due to the aromatic ring. -
Loss of Chlorine (
): m/z 145. Forms the cation. -
Loss of Fluorine (
): m/z 161. Forms the cation. -
Loss of
( ): m/z 111. Forms the cation.
Figure 1: Primary fragmentation pathways for this compound under Electron Ionization (70 eV).
Analytical Workflow for Purity Validation
For pharmaceutical applications, verifying the absence of regioisomers (o- or m-chlorobenzotrifluoride) is crucial.
Figure 2: Recommended sequential workflow for structural validation and purity assessment.
Protocol Notes:
-
Isomer Discrimination: The ortho- and meta- isomers will show different splitting patterns in
H NMR and distinct shifts in F NMR. -
Water Content: As PCBTF is hydrophobic, any water peak in NMR (
in ) indicates wet solvent or improper drying.
References
-
National Institute of Standards and Technology (NIST). Benzene, 1-chloro-4-(trifluoromethyl)- Mass Spectrum & IR Data. NIST Chemistry WebBook, SRD 69. [Link]
-
Reich, H. J. Structure Determination Using Spectroscopic Methods: 19F Chemical Shifts. University of Wisconsin-Madison. [Link]
Sources
An In-Depth Technical Guide to 4-Chlorobenzotrifluoride (CAS 98-56-6): Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorobenzotrifluoride, also known as p-chlorobenzotrifluoride (PCBTF), is a colorless to pale yellow liquid with a distinct aromatic odor.[1][2] This organofluorine compound has the molecular formula C₇H₄ClF₃ and has been a significant industrial chemical since its commercial production began in the 1960s.[3] Its unique combination of a trifluoromethyl group and a chlorine atom on a benzene ring imparts a set of chemical properties that make it a highly versatile intermediate in the synthesis of a wide range of commercially important molecules, including agrochemicals, pharmaceuticals, and dyes.[1][4] This guide provides a comprehensive technical overview of this compound, focusing on its chemical and physical properties, synthesis methodologies, key applications with a focus on its role as a synthetic building block, and its toxicological and environmental profile.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, application in synthesis, and for predicting its environmental fate.
| Property | Value | Reference(s) |
| CAS Number | 98-56-6 | [1] |
| Molecular Formula | C₇H₄ClF₃ | [1] |
| Molecular Weight | 180.55 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Aromatic | [2] |
| Melting Point | -36 °C | [1] |
| Boiling Point | 136-138 °C | [1] |
| Density | 1.353 g/mL at 25 °C | [1] |
| Flash Point | 47 °C (117 °F) | [1] |
| Water Solubility | 29 mg/L | [3] |
| log P (Octanol-Water Partition Coefficient) | 3.7 | [1] |
Synthesis of this compound
The industrial production of this compound typically starts from p-chlorotoluene, involving a two-step process of side-chain chlorination followed by fluorination.[5]
Industrial Synthesis Workflow
The overall industrial synthesis can be visualized as a two-stage process:
Caption: Industrial synthesis of this compound.
Step-by-Step Industrial Protocol
-
Side-Chain Chlorination of p-Chlorotoluene:
-
p-Chlorotoluene is charged into a reactor and heated.
-
Chlorine gas is introduced into the reactor in the presence of a free-radical initiator, such as azobisisobutyronitrile (AIBN).[6]
-
The reaction is typically carried out at elevated temperatures to facilitate the formation of p-chlorobenzotrichloride.
-
The progress of the reaction is monitored by gas chromatography to ensure the complete conversion of the starting material.
-
-
Fluorination of p-Chlorobenzotrichloride:
-
The crude p-chlorobenzotrichloride from the previous step is transferred to a pressure reactor.
-
Anhydrous hydrogen fluoride (HF) is then introduced into the reactor.
-
The mixture is heated under pressure, leading to the substitution of the chlorine atoms on the side chain with fluorine to form this compound.[1][5]
-
The final product is purified by distillation.[5]
-
The causality behind these choices lies in the reactivity of the starting materials. The methyl group of p-chlorotoluene is susceptible to free-radical halogenation under UV light or with chemical initiators, while the subsequent fluorination with HF is a standard method for introducing fluorine into such compounds.
Laboratory-Scale Synthesis
A laboratory-scale synthesis can also be performed, for instance, through the bromination of p-chlorotoluene followed by fluorination. A representative protocol is as follows:
-
p-Chlorotoluene is dissolved in a suitable solvent.
-
The solution is heated to 60-70°C with stirring.
-
Bromine is added dropwise. The reaction is often promoted by the addition of a radical initiator like AIBN.[7]
-
Once the bromination is complete, the resulting p-chlorobenzotribromide is then subjected to fluorination, typically using a fluorinating agent like antimony trifluoride (Swarts reaction) or anhydrous hydrogen fluoride.
Applications in Chemical Synthesis
The presence of both a chloro and a trifluoromethyl group on the aromatic ring makes this compound a valuable and versatile building block in organic synthesis. The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution and directs incoming electrophiles to the meta position relative to itself (ortho to the chlorine). The chlorine atom can be substituted via nucleophilic aromatic substitution, especially when activated by strong electron-withdrawing groups.
Key Synthetic Transformations and Applications
Caption: Major applications of this compound.
Case Study: Synthesis of the Herbicide Trifluralin
A prominent application of this compound is in the synthesis of the dinitroaniline herbicide, Trifluralin.[3]
-
Nitration: this compound undergoes nitration with a mixture of nitric acid and sulfuric acid to yield 4-chloro-3,5-dinitrobenzotrifluoride. The strong deactivating effect of the -CF₃ group and the deactivating, ortho,para-directing effect of the -Cl group favor the introduction of the nitro groups at the 3 and 5 positions.
-
Amination: The resulting dinitro compound is then reacted with di-n-propylamine. The chlorine atom, activated by the two flanking nitro groups, is readily displaced by the amine to form Trifluralin.[6]
This synthesis highlights the utility of this compound as a scaffold upon which further functionality can be built in a controlled manner.
Spectroscopic Data and Characterization
For researchers, accurate characterization of this compound is crucial. Below is a summary of its key spectroscopic features.
| Spectroscopic Technique | Key Features |
| ¹H NMR | The proton NMR spectrum is simple, showing two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. |
| ¹³C NMR | The carbon NMR will show distinct signals for the four different types of carbon atoms in the aromatic ring, as well as the carbon of the trifluoromethyl group, which will appear as a quartet due to coupling with the fluorine atoms. |
| Mass Spectrometry (MS) | The electron ionization mass spectrum will show a molecular ion peak (M⁺) at m/z 180 and a characteristic M+2 peak at m/z 182 with an intensity of about one-third of the M⁺ peak, confirming the presence of one chlorine atom. |
| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring, C=C stretching of the ring, C-Cl stretching, and strong C-F stretching bands. |
Safety, Toxicology, and Environmental Fate
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate precautions.[1] It is irritating to the eyes, skin, and respiratory system.[8] When handling this chemical, it is imperative to use personal protective equipment, including safety goggles, gloves, and a respirator, and to work in a well-ventilated area.[1]
Toxicology
Acute toxicity studies in rats have shown that this compound has low to moderate toxicity upon oral and inhalation exposure.[9] Subchronic studies in rodents have indicated that the liver and kidneys are potential target organs for toxicity.[8] There is limited evidence of a carcinogenic effect from some studies.[8] Genotoxicity studies have been largely negative in vivo.[10]
Environmental Fate
In the atmosphere, this compound has an estimated half-life of 67 days.[3] Its primary degradation pathway is through reaction with photochemically produced hydroxyl radicals, leading to the formation of 2-chloro-5-trifluoromethylphenol.[3] Due to its low water solubility and moderate octanol-water partition coefficient, it is not expected to bioconcentrate significantly in aquatic organisms.
Conclusion
This compound (CAS 98-56-6) is a cornerstone intermediate in the chemical industry, with significant applications in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique chemical structure provides a versatile platform for the introduction of further functional groups, enabling the efficient production of complex molecules. A thorough understanding of its physicochemical properties, synthesis, and safety profile is essential for its effective and responsible use in research and development.
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Scribd. (n.d.). Trifluralin Manufacture and Properties. Retrieved from [Link]
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Wikipedia. (2023, December 1). This compound. Retrieved from [Link]
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Industrial Synthesis of 4-Chlorobenzotrifluoride: A Process Engineering & Chemistry Guide
Executive Summary & Strategic Importance
4-Chlorobenzotrifluoride (PCBTF) , commonly known by the trade name Oxsol 100 , is a critical intermediate in the synthesis of pharmaceuticals, agrochemicals (e.g., Trifluralin), and dyes.[1][2] Its unique status as a Volatile Organic Compound (VOC)-exempt solvent in the United States has elevated its industrial importance, driving demand for high-purity, cost-effective synthesis methods.[2]
This guide details the dominant industrial route: the side-chain chlorination of 4-chlorotoluene followed by halogen exchange (fluorination) .[1][2] Unlike the ring chlorination of benzotrifluoride (which yields the meta isomer due to the deactivating
Reaction Chemistry & Mechanism
The synthesis relies on two distinct mechanistic phases:[2][3][4]
-
Free-Radical Substitution (Photo-chlorination): Converting the methyl group of 4-chlorotoluene to a trichloromethyl group.[2]
-
Nucleophilic Halogen Exchange (Swarts Reaction): Replacing the chlorine atoms on the benzylic carbon with fluorine atoms using Anhydrous Hydrogen Fluoride (AHF).[2]
Reaction Pathway Diagram
The following diagram illustrates the stepwise conversion and the critical intermediates.
Figure 1: Stepwise conversion of 4-chlorotoluene to this compound via radical chlorination and fluorination.
Phase 1: Radical Chlorination of 4-Chlorotoluene
Objective: Convert 4-chlorotoluene (PCT) to 4-chlorobenzotrichloride (PCBTC).[1][2]
Mechanistic Insight
This step utilizes a free-radical chain mechanism.[1][2] The reaction is initiated either photochemically (UV light) or chemically (AIBN, benzoyl peroxide).[2] The selectivity is driven by bond dissociation energies; the benzylic C-H bonds are weaker than the aromatic C-H bonds, ensuring chlorination occurs exclusively on the methyl group.[2]
Process Parameters
| Parameter | Specification | Rationale |
| Reactant | 4-Chlorotoluene (PCT) | Purity >99.5% to minimize isomer separation later.[1][2][3][5] |
| Reagent | Chlorine Gas ( | Dried to <50 ppm moisture to prevent corrosion.[1][2] |
| Temperature | 80°C | Ramp temp to maintain radical flux as the reaction slows (steric bulk increases).[1][2] |
| Initiator | AIBN or UV (Hg Vapor) | Chemical initiation is preferred in large batch reactors where light penetration is poor.[2] |
| Endpoint | Density > 1.48 g/mL | Density correlates linearly with chlorination degree.[2] |
Experimental Protocol (Bench/Pilot Scale)
-
Setup: Equip a 5L glass-lined reactor with a reflux condenser (cooled to -10°C), a gas sparger, and a scrubber for HCl off-gas.
-
Charging: Load 2000 g of 4-chlorotoluene. Heat to 80°C under
purge. -
Initiation: Add 0.1% w/w AIBN (Azobisisobutyronitrile).
-
Chlorination: Introduce
gas at a rate of 200 g/hr. The reaction is exothermic; control temp at 90-100°C using jacket cooling.[1][2] -
Ramping: As the reaction proceeds to the benzal chloride stage (di-chloro), raise temperature to 110-120°C to overcome the steric hindrance of the third chlorine addition.
-
Completion: Monitor reaction by GC or specific gravity. Stop when PCT and mono-chloro intermediates are <0.5%.[2][3]
-
Degassing: Sparge with
at 100°C for 1 hour to remove dissolved and HCl.
Phase 2: Fluorination (Halogen Exchange)
Objective: Convert 4-chlorobenzotrichloride (PCBTC) to this compound (PCBTF).
Mechanistic Insight
This is a classic Swarts reaction .[2] The trichloromethyl group is converted to a trifluoromethyl group via
Process Parameters
| Parameter | Specification | Rationale |
| Reactor | Inconel 600 or Monel | Essential for resistance to HF at high temperature.[1][2] |
| Reagent | Anhydrous HF (AHF) | Molar ratio 4:1 (HF:PCBTC) to ensure complete conversion.[2] |
| Pressure | 1.5 – 2.0 MPa | Keeps HF liquid at reaction temp and drives kinetics.[1][2] |
| Temperature | 90°C – 110°C | Activation energy threshold for the third fluorine substitution.[1][2] |
| Catalyst | None (High P) or | Catalyst lowers Temp/Pressure requirements but adds heavy metal waste.[1][2] |
Experimental Protocol
-
Safety Check: Ensure all seals are HF-compatible (PTFE/Kalrez).[1][2] Verify scrubber functionality (KOH).
-
Charging: Charge 1000 g of crude PCBTC (from Phase 1) into a high-pressure Inconel autoclave.
-
HF Addition: Cool reactor to 0°C. Pump in 400 g Anhydrous HF (approx 4.5 eq).
-
Reaction: Seal reactor. Heat gradually to 100°C. Pressure will rise to ~1.8 MPa due to HCl generation.[1][2]
-
Pressure Control: Bleed HCl gas through a reflux condenser (maintained at -20°C to return HF to the reactor) into the scrubber. Maintain reactor pressure at 1.5-1.8 MPa.
-
Soak: Hold at 110°C for 6-8 hours until HCl evolution ceases.
-
Workup: Cool to 30°C. Vent excess pressure.
-
Phase Separation: The product is immiscible with HF.[1][2] Decant the organic layer.[2]
-
Neutralization: Wash the organic layer with 5%
solution to remove residual HF.[1][2]
Purification & Quality Control
The crude PCBTF contains traces of under-fluorinated intermediates (e.g., 4-chlorobenzodifluorochloride).[1][2]
-
Distillation: Use a packed column (min 20 theoretical plates).
Quality Specifications:
Safety & Engineering Controls
Trustworthiness Protocol:
-
HF Handling: HF causes deep tissue necrosis and systemic toxicity.[1][2] All personnel must wear full-body neoprene suits and have Calcium Gluconate gel immediately available.[2]
-
Reactor Integrity: Reactors must be inspected for stress corrosion cracking (SCC) annually.[1][2]
-
Scrubbing: The process generates stoichiometric quantities of HCl.[1][2] A dual-stage scrubber (Water
Caustic) is mandatory to produce saleable Hydrochloric Acid (30%) and prevent emissions.[1][2]
References
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Preparation method of this compound . CN102746109A.[2][6] Google Patents.[1][2] Link
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Process for producing high purity para-chlorobenzotrifluoride . US4045502A.[2] Google Patents.[1][2] Link
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P-chlorobenzotrifluoride synthesizing method . CN103787825A.[2] Google Patents.[1][2] Link
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Synthesis of this compound . PrepChem. Link
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The Synthetic Versatility of 4-Chlorobenzotrifluoride: A Technical Guide for Chemical Innovation
Introduction: The Strategic Importance of 4-Chlorobenzotrifluoride in Modern Synthesis
In the landscape of fine chemical manufacturing, certain intermediates emerge as linchpins, enabling the construction of a vast array of complex molecules. This compound (PCBTF), a colorless liquid with the chemical formula C₇H₄ClF₃, is one such pivotal building block.[1] Its unique molecular architecture, featuring a benzene ring substituted with a chlorine atom and a strongly electron-withdrawing trifluoromethyl (-CF₃) group, imparts a distinct reactivity profile that is highly sought after in the pharmaceutical, agrochemical, and specialty chemical industries.[2][3]
The trifluoromethyl group is a key pharmacophore, known to enhance properties such as metabolic stability, lipophilicity, and receptor binding affinity in drug candidates.[2] Simultaneously, the chlorine atom serves as a versatile handle for a variety of chemical transformations, most notably nucleophilic aromatic substitution and cross-coupling reactions. This guide provides an in-depth exploration of the core reactions involving this compound, offering both mechanistic insights and practical, field-proven protocols for researchers, chemists, and professionals in drug development and materials science.
I. Synthesis of this compound: Foundational Routes
The industrial production of this compound is primarily achieved through a two-step process starting from 4-chlorotoluene.[4][5] This method, often referred to as the chlorination-fluorination route, is a robust and scalable approach.
Free-Radical Chlorination of 4-Chlorotoluene
The initial step involves the free-radical chlorination of the methyl group of 4-chlorotoluene to yield 4-chlorobenzotrichloride. This reaction is typically initiated by UV light or a chemical initiator, such as azobisisobutyronitrile (AIBN) or diisopropyl azodicarboxylate.[4][6]
Experimental Protocol: Synthesis of 4-Chlorobenzotrichloride
-
Reactor Setup: A reaction vessel equipped with a stirrer, condenser, gas inlet, and a thermometer is charged with 4-chlorotoluene. The system is purged with an inert gas like nitrogen.[4]
-
Initiation: The reaction mixture is heated to a temperature between 60°C and 120°C. An initiator suspension is added to commence the reaction.[4]
-
Chlorination: Chlorine gas is bubbled through the reaction mixture at a controlled rate. The reaction is exothermic and requires careful temperature management. Additional initiator may be added periodically to maintain the reaction rate.[4]
-
Monitoring: The reaction progress is monitored by gas chromatography (GC) until the desired conversion of 4-chlorotoluene is achieved.
-
Work-up: Upon completion, the reaction mixture is purged with nitrogen to remove any dissolved chlorine gas, yielding crude 4-chlorobenzotrichloride.
Halogen Exchange Fluorination
The second step is a halogen exchange (Halex) reaction where the trichloromethyl group of 4-chlorobenzotrichloride is converted to a trifluoromethyl group using anhydrous hydrogen fluoride (HF).[5][7]
Experimental Protocol: Synthesis of this compound
-
Reactor Charging: The crude 4-chlorobenzotrichloride is charged into a pressure reactor suitable for handling HF.
-
Fluorination: Anhydrous hydrogen fluoride is introduced into the reactor. The reaction is typically carried out under pressure (e.g., 2.2 to 2.7 MPa) and elevated temperature (e.g., 90°C to 105°C).[4]
-
Reaction Completion: The reaction is held at the desired temperature and pressure for a specific duration (e.g., 50-60 minutes) to ensure complete conversion.[4]
-
Purification: The crude this compound is then purified by washing with water and a mild base (like sodium carbonate solution) to neutralize any remaining acid, followed by fractional distillation to obtain the final product with high purity.[5][6]
II. Electrophilic Aromatic Substitution: The Nitration of this compound
The presence of the powerful electron-withdrawing -CF₃ group deactivates the benzene ring towards electrophilic attack. However, under forcing conditions, nitration can be achieved, yielding products of significant industrial importance, particularly as precursors to herbicides like trifluralin.[1][8] The nitration occurs primarily at the position meta to the -CF₃ group and ortho to the chlorine atom.
Mononitration and Dinitration
The nitration of this compound can be controlled to yield either the mononitro or dinitro product.
-
Mononitration: Reaction with a mixture of nitric acid and sulfuric acid leads to the formation of 4-chloro-3-nitrobenzotrifluoride.[7][9]
-
Dinitration: Under more vigorous conditions, a second nitro group can be introduced to form 4-chloro-3,5-dinitrobenzotrifluoride, a key intermediate for several herbicides.[1][9]
Experimental Protocol: Two-Stage Dinitration of this compound [9]
Stage 1: Mononitration
-
Acid Mixture Preparation: A mixed acid solution of nitric acid, sulfur trioxide, and sulfuric acid is prepared and heated to 50-55°C.
-
Addition of PCBTF: this compound is added slowly to the mixed acid while maintaining the temperature at 50-55°C with cooling.
-
Reaction Monitoring: The reaction is monitored by GC to confirm the complete conversion to 4-chloro-3-nitrobenzotrifluoride.
-
Separation: The reaction mixture is diluted with water, causing the separation of the organic mononitro compound from the aqueous acid layer. The organic layer is then separated for the next stage.
Stage 2: Dinitration
-
Second Nitration: The separated 4-chloro-3-nitrobenzotrifluoride is subjected to a second nitration step, typically with a stronger nitrating agent or at a higher temperature, to introduce the second nitro group, yielding 4-chloro-3,5-dinitrobenzotrifluoride.
Data Presentation: Nitration Conditions and Products
| Starting Material | Nitrating Agent | Key Conditions | Major Product | Application |
| This compound | HNO₃/H₂SO₄ | 50-55°C | 4-Chloro-3-nitrobenzotrifluoride | Intermediate[9] |
| 4-Chloro-3-nitrobenzotrifluoride | HNO₃/H₂SO₄/SO₃ | Elevated Temperature | 4-Chloro-3,5-dinitrobenzotrifluoride | Herbicide Precursor[1][9] |
III. Nucleophilic Aromatic Substitution (SNAr): Activating the Chlorine
The chlorine atom on this compound is generally unreactive towards nucleophilic aromatic substitution (SₙAr) due to the electron-rich nature of the benzene ring. However, the introduction of one or, more effectively, two electron-withdrawing nitro groups ortho and para to the chlorine atom dramatically activates it for displacement by nucleophiles.[10] This is a cornerstone reaction for building molecular complexity from PCBTF-derived intermediates.
The mechanism proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[10] The stability of this intermediate is the key to the reaction's success.
Logical Relationship: Activation for SₙAr
Caption: Workflow for activating this compound for SₙAr reactions.
Reaction with Amines: Synthesis of N-Aryl Anilines
A well-documented example is the reaction of 4-chloro-3,5-dinitrobenzotrifluoride with various aniline derivatives to produce N-(2,6-dinitro-4-trifluoromethylphenyl)anilines.[11] These reactions are typically rapid and proceed under mild conditions.
Experimental Protocol: Synthesis of N-(2,6-Dinitro-4-trifluoromethylphenyl)aniline [11]
-
Reactant Mixture: A solution of 4-chloro-3,5-dinitrobenzotrifluoride (1.8 mmol) and the desired substituted aniline (2.5 mmol) is prepared in methanol (20 mL).
-
Reaction: The mixture is stirred at room temperature for 30-45 minutes.
-
Product Isolation: The resulting precipitate (the product) is collected by filtration.
-
Purification: The solid product is purified by crystallization from a methanol-water mixture.
IV. Reduction of Nitro Derivatives: Accessing Key Amino Intermediates
The nitro-substituted derivatives of this compound are valuable precursors to aromatic amines, which are themselves critical intermediates in the synthesis of pharmaceuticals and other fine chemicals.[12] The reduction of the nitro group to an amino group can be accomplished using a variety of methods.
Catalytic Hydrogenation
Catalytic hydrogenation using catalysts like platinum(IV) oxide or Raney nickel is a clean and efficient method for reducing nitro groups.[13]
Metal-Acid Reductions
Classic methods using metals like iron, tin, or zinc in an acidic medium are also widely employed, particularly on an industrial scale.[13]
Alternative Reducing Agents
Other reagents such as sodium borohydride can also be used. For instance, the reduction of 4-chloro-3-nitrobenzotrifluoride with sodium borohydride in diglyme or triglyme can lead to 3-aminobenzotrifluoride through a process of reductive dechlorination.[14] However, careful control of reaction conditions is necessary to manage the formation of chlorinated amine byproducts.[14]
Experimental Workflow: Synthesis of 3-Trifluoromethylanilines
Caption: General workflow for the reduction of nitro-PCBTF derivatives.
V. Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
Aryl chlorides are challenging substrates for palladium-catalyzed cross-coupling reactions compared to bromides or iodides. However, advancements in catalyst design, particularly the development of electron-rich, sterically hindered phosphine ligands, have enabled efficient coupling of aryl chlorides like this compound.[15] The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide, is a powerful tool for forming carbon-carbon bonds.[16][17]
This reaction allows for the direct linkage of the 4-(trifluoromethyl)phenyl moiety to other aryl, heteroaryl, or alkyl groups, providing a direct route to a wide range of complex molecules, including biphenyl structures prevalent in many pharmaceuticals.
Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.[18]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride [18]
-
Reactor Setup: A reaction flask is charged with the aryl chloride (e.g., this compound, 1.0 eq.), the boronic acid (1.1 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq.), a suitable phosphine ligand (e.g., JohnPhos, 0.2 eq.), and a base (e.g., cesium carbonate, 3.0 eq.).
-
Solvent Addition: An appropriate solvent system (e.g., a mixture of THF and water) is added.
-
Reaction Conditions: The mixture is heated under an inert atmosphere (e.g., argon) for a specified time until the reaction is complete (monitored by TLC or GC).
-
Work-up and Purification: The reaction is cooled, quenched (e.g., with saturated aqueous NH₄Cl), and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by flash column chromatography.
Conclusion
This compound is far more than a simple chlorinated solvent; it is a strategic intermediate whose value is unlocked through a series of well-understood and highly versatile chemical reactions. From electrophilic nitration that paves the way for potent herbicides, to the subsequent activation for nucleophilic aromatic substitution and reduction to key aniline building blocks, PCBTF offers a robust platform for chemical synthesis. The advent of modern catalytic methods, particularly palladium-catalyzed cross-coupling, has further expanded its utility, allowing for the direct and efficient formation of complex carbon-carbon bonds. For the research scientist and the drug development professional, a thorough understanding of these core reactions is essential for leveraging the full potential of this powerful synthetic intermediate.
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Tradeasia. (n.d.). Buy this compound From Leading Industrial Chemical Manufacturer. Available from: [Link]
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ACS Publications. (2023). Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines | Organic Process Research & Development. Available from: [Link]
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ResearchGate. (2015). Reductive dechlorination of 4-chloro 3-nitro benzotrifluoride with sodium borohydride. Available from: [Link]
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Henan Chenli Biotechnology Co.,Ltd. (n.d.). This compound cas 98-56-6. Available from: [Link]
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ResearchGate. (n.d.). Simple Procedure for Optimal Scale-up of Fine Chemical Processes. II. Nitration of this compound. Available from: [Link]
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ResearchGate. (2007). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Available from: [Link]
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PubChem. (n.d.). 4-Chloro-alpha,alpha,alpha-trifluoro-3-nitrotoluene. Available from: [Link]
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Dakota Systems. (2024). Leveraging this compound: An Industrial Chemical for Diverse Synthesis Needs. Available from: [Link]
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NIST. (n.d.). Benzene, 1-chloro-4-(trifluoromethyl)-. Available from: [Link]
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National Center for Biotechnology Information. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Available from: [Link]
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]
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Univar Solutions. (n.d.). 4 CHLOROBENZOTRIFLUORIDE. Available from: [Link]
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National Center for Biotechnology Information. (2011). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Available from: [Link]
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ChemRxiv. (2024). A stepwise copper-catalyzed boracarboxylation then palladium-catalyzed Suzuki-Miyaura cross-coupling. Available from: [Link]
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The Genesis of a Keystone Molecule: A Technical Guide to the Discovery and History of 4-Chlorobenzotrifluoride
Abstract
4-Chlorobenzotrifluoride (PCBTF), a seemingly unassuming colorless liquid with a distinct aromatic odor, holds a pivotal position in the landscape of modern industrial chemistry.[1] Its unique combination of a trifluoromethyl group and a chlorine atom on a benzene ring imparts a suite of desirable properties, making it an indispensable intermediate in the synthesis of a wide array of products, from life-saving pharmaceuticals and crop-protecting agrochemicals to high-performance polymers and coatings.[2] This technical guide provides an in-depth exploration of the discovery and historical development of this compound, delving into the foundational chemistry that enabled its creation, the evolution of its industrial-scale synthesis, its key physicochemical properties, and the scientific rationale behind its widespread application. This document is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of this critical chemical building block.
Introduction: The Significance of Fluorine in Organic Chemistry
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. The trifluoromethyl group (-CF3) is particularly influential due to its high electronegativity, metabolic stability, and lipophilicity.[3] These characteristics can enhance the efficacy and bioavailability of active pharmaceutical ingredients, improve the potency of herbicides and insecticides, and impart desirable characteristics such as thermal stability and chemical resistance to materials. This compound serves as a primary and versatile carrier of this powerful functional group, making its history and synthesis a subject of significant interest.
Historical Development: From a Novel Reaction to an Industrial Workhorse
While the precise first laboratory synthesis of this compound is not prominently documented, its existence is a direct consequence of the pioneering work of the Belgian chemist Frédéric Jean Edmond Swarts. In 1892, Swarts developed a halogen exchange reaction, now famously known as the Swarts reaction , which provided the first practical method for the preparation of organic fluorine compounds.[4] This reaction typically involves heating an alkyl or aryl chloride or bromide with a metallic fluoride, such as antimony trifluoride (SbF3), to replace the heavier halogens with fluorine.[4]
The commercial production of this compound began in the 1960s, driven by the increasing demand for fluorinated compounds in various industries.[1] A leading early producer was the Occidental Chemical Corporation, which marketed the compound under the brand name Oxsol 100.[1] The industrial synthesis of this compound has been refined over the decades to improve yield, purity, and cost-effectiveness, solidifying its role as a key industrial intermediate.
Physicochemical Properties of this compound
The utility of this compound in a variety of applications stems from its distinct set of physical and chemical properties. It is a colorless, flammable liquid with an aromatic odor.[2] The presence of both chlorine and trifluoromethyl groups on the benzene ring makes the molecule relatively stable and deactivates the aromatic ring towards electrophilic attack.[5]
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄ClF₃ | [1][2] |
| Molecular Weight | 180.55 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Melting Point | -36 °C | [2] |
| Boiling Point | 136-138 °C | [2] |
| Density | 1.353 g/mL at 25 °C | [2] |
| Flash Point | 47 °C (117 °F) | [2] |
| Water Solubility | 29 mg/L | [1] |
| Refractive Index | 1.446 (at 20 °C) | [2] |
| Vapor Pressure | 10 hPa at 25 °C | [2] |
Industrial Synthesis of this compound: A Two-Step Approach
The most common industrial route for the synthesis of this compound is a two-step process that begins with p-chlorotoluene. This method is favored for its efficiency and the availability of the starting material.
Step 1: Free-Radical Chlorination of p-Chlorotoluene
The first step involves the exhaustive chlorination of the methyl group of p-chlorotoluene to form p-chlorobenzotrichloride. This reaction is typically carried out under free-radical conditions, initiated by UV light or a chemical initiator.
Caption: Free-radical chlorination of p-chlorotoluene.
Step 2: Halogen Exchange (Fluorination) of p-Chlorobenzotrichloride
The second and crucial step is the fluorination of the trichloromethyl group of p-chlorobenzotrichloride to a trifluoromethyl group. This is a classic application of the Swarts reaction, where anhydrous hydrogen fluoride (HF) is used as the fluorinating agent. This reaction is typically performed under pressure and at elevated temperatures.
Sources
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of Trifluralin Utilizing 4-Chlorobenzotrifluoride
Abstract
This application note provides a comprehensive technical guide for the synthesis of Trifluralin (α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine), a widely used pre-emergent dinitroaniline herbicide. The protocol details a robust and well-established two-step synthetic route commencing from the key industrial intermediate, 4-chlorobenzotrifluoride (PCBTF). The synthesis involves the sequential nitration of PCBTF to form 4-chloro-3,5-dinitrobenzotrifluoride, followed by a nucleophilic aromatic substitution with di-n-propylamine. This document is intended for researchers, chemists, and process development professionals, offering in-depth mechanistic explanations, step-by-step experimental protocols, and critical process parameters to ensure a high-yield and high-purity synthesis.
Introduction and Scientific Background
Trifluralin is a selective, pre-emergent herbicide that has been a cornerstone of weed management in agriculture for decades.[1] It belongs to the dinitroaniline class of herbicides, which function by inhibiting root growth through the disruption of microtubule formation during cell division in susceptible plants.[2] The efficacy and broad applicability of trifluralin have sustained its demand in global agriculture.
The commercial synthesis of trifluralin and related dinitroaniline herbicides predominantly relies on this compound (PCBTF) as the foundational starting material.[3][4] PCBTF is a colorless liquid with the chemical formula C₇H₄ClF₃, valued for the unique electronic properties conferred by its trifluoromethyl (-CF₃) and chloro (-Cl) substituents.[5][6] These groups are critical for directing the regioselectivity of the subsequent chemical transformations and activating the molecule for the final amination step. This guide elucidates the chemical principles and practical execution of this important industrial synthesis.
Overview of the Synthetic Pathway
The transformation of this compound into trifluralin is efficiently achieved in two primary synthetic operations:
-
Dinitration: An electrophilic aromatic substitution reaction where this compound is treated with a potent nitrating agent (typically a mixture of nitric acid and sulfuric acid) to introduce two nitro groups onto the aromatic ring, yielding the key intermediate 4-chloro-3,5-dinitrobenzotrifluoride.[3][7]
-
Amination: A nucleophilic aromatic substitution reaction in which the chlorine atom of 4-chloro-3,5-dinitrobenzotrifluoride is displaced by di-n-propylamine to form the final product, trifluralin.[8][9]
This sequence is highly effective due to the synergistic electronic effects of the substituents on the benzene ring, which will be explored in the following sections.
Figure 1: Overall synthetic workflow for Trifluralin synthesis.
Mechanistic Insights and Rationale
Step 1: Dinitration of this compound
The first stage is the dinitration of the starting material. This is an electrophilic aromatic substitution, a cornerstone reaction in aromatic chemistry.
-
Causality of Reagent Choice: A mixed acid system, typically concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) or oleum (H₂SO₄ containing excess SO₃), is employed.[9][10] The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The use of oleum can further increase the concentration of the nitronium ion, driving the reaction, especially for the second nitration which occurs on a more deactivated ring.[10]
-
Regioselectivity Explained: The regiochemical outcome is dictated by the directing effects of the existing substituents:
-
The chloro (-Cl) group is an ortho-, para-director.
-
The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group and acts as a meta-director.[11]
During the initial mononitration, the first nitro group is directed to the position ortho to the chlorine and meta to the trifluoromethyl group (position 3).[7][11] This product, 4-chloro-3-nitrobenzotrifluoride, is then subjected to a second nitration. The aromatic ring is now significantly more electron-deficient (deactivated), requiring forceful conditions. The second nitro group adds to the other position ortho to the chlorine and meta to the trifluoromethyl group (position 5), yielding the desired intermediate, 4-chloro-3,5-dinitrobenzotrifluoride.[3][11]
-
Step 2: Amination via Nucleophilic Aromatic Substitution (SNAr)
The final step involves the reaction of 4-chloro-3,5-dinitrobenzotrifluoride with di-n-propylamine.[8] This is a classic example of a nucleophilic aromatic substitution (SNAr) reaction.
-
Activation of the Substrate: An aromatic ring is typically unreactive towards nucleophiles. However, the presence of strong electron-withdrawing groups, such as the two nitro groups and the trifluoromethyl group, positioned ortho and para to the leaving group (the chlorine atom), dramatically alters the ring's electronic character.[11] These groups powerfully stabilize the negative charge that develops in the intermediate of the reaction (the Meisenheimer complex) through resonance and induction.[11][12] This stabilization provides the thermodynamic driving force for the substitution to occur.
-
Reaction Mechanism: The mechanism is a two-step addition-elimination process.[12]
-
Addition: The nucleophile (di-n-propylamine) attacks the carbon atom bearing the chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the final trifluralin product.
-
An acid scavenger, such as a base, is often used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[8]
Experimental Protocols
Safety Precaution: This synthesis involves highly corrosive and toxic materials. All steps must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.
Protocol 1: Synthesis of 4-Chloro-3,5-dinitrobenzotrifluoride
This protocol is adapted from established industrial synthesis principles.[7][10]
-
Reactor Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Place the flask in an ice/salt bath for temperature control.
-
Acid Mixture Preparation: Carefully and slowly add 150 mL of concentrated sulfuric acid (98%) to the flask. Cool the acid to 0-5 °C.
-
Nitrating Mixture: To the cooled sulfuric acid, slowly add 75 mL of fuming nitric acid (>90%) or a mixture of concentrated nitric acid and oleum, ensuring the temperature does not exceed 10 °C.
-
Substrate Addition: Slowly add this compound (0.5 mol, 90.28 g) dropwise from the dropping funnel over 1-2 hours. Maintain the reaction temperature between 20-50 °C throughout the addition.[10]
-
Reaction Drive: After the addition is complete, slowly raise the temperature to 70-80 °C and maintain for 2-3 hours to ensure complete dinitration. Monitor the reaction progress using TLC or GC analysis.
-
Work-up and Isolation: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. The solid product will precipitate.
-
Filtration and Washing: Filter the yellow solid precipitate using a Büchner funnel. Wash the solid thoroughly with cold water until the washings are neutral to pH paper.
-
Drying: Dry the product, 4-chloro-3,5-dinitrobenzotrifluoride, in a vacuum oven at 40-50 °C. The product should be a yellow crystalline solid.[13]
Protocol 2: Synthesis of Trifluralin
This protocol is based on the nucleophilic substitution of the dinitro intermediate.[8][9]
-
Reactor Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, condenser, and thermometer, add the dried 4-chloro-3,5-dinitrobenzotrifluoride (0.4 mol, 108.2 g).
-
Solvent and Reagents: Add 200 mL of a suitable solvent such as chloroform or ethylene dichloride.[9][10] Add an acid scavenger, such as anhydrous potassium carbonate (0.44 mol, 60.8 g).
-
Nucleophile Addition: Add di-n-propylamine (0.48 mol, 48.6 g, ~68 mL) to the mixture.
-
Reaction: Heat the mixture to a gentle reflux (around 60-70 °C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting material.
-
Filtration: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (potassium carbonate and potassium chloride).
-
Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator.
-
Purification: The resulting crude product is a yellow-orange solid or oil. It can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by distillation under reduced pressure to yield high-purity trifluralin.[9] The final product should be an orange crystalline solid.
Data Summary and Expected Results
The following table summarizes the key parameters and expected outcomes for this synthesis.
| Parameter | Step 1: Dinitration | Step 2: Amination |
| Key Reagents | This compound, HNO₃, H₂SO₄ | 4-Chloro-3,5-dinitrobenzotrifluoride, Di-n-propylamine |
| Molar Ratio (Substrate:Reagent) | 1 : >2 (PCBTF:HNO₃) | 1 : 1.2 (Intermediate:Amine) |
| Temperature | 20-80 °C | 60-70 °C (Reflux) |
| Reaction Time | 3-5 hours | 4-6 hours |
| Product | 4-Chloro-3,5-dinitrobenzotrifluoride | Trifluralin |
| Typical Yield | 90-95% | >96%[9] |
| Appearance | Yellow Crystalline Solid | Orange Crystalline Solid |
References
-
Eureka | Patsnap. Synthesis method of trifluralin.[Link]
-
Scribd. Trifluralin Manufacture and Properties.[Link]
-
Eureka! Trifluralin – How it really works Part 1.[Link]
-
CDMS.net. TRIFLURALIN 4EC.[Link]
-
ResearchGate. Commercial synthesis of trifluralin.[Link]
- Google Patents.Process for preparing trifluralin.
-
Homework.Study.com. Following are the final steps in the synthesis of trifluralin B, a preemergent herbicide.[Link]
-
Wikipedia. Trifluralin.[Link]
-
Wikipedia. this compound.[Link]
-
CDMS.net. trifluralin hf.[Link]
- Google Patents.P-chlorobenzotrifluoride synthesizing method.
-
Biointerface Research in Applied Chemistry. Controlled-release Formulations of Trifluralin Herbicide by Interfacial Polymerization as a Tool for Environmental Hazards.[Link]
-
ResearchGate. Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects.[Link]
- Google Patents.
-
PubChem. this compound-d4.[Link]
-
PubMed. NTP technical report on the toxicity studies of para-Chloro-alpha,alpha,alpha Trifluorotoluene (CAS NO: 98-56-6)...[Link]
-
PubChem. 4-Chloro-3,5-dinitrobenzotrifluoride.[Link]
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- 5. This compound | 98-56-6 [chemicalbook.com]
- 6. NTP technical report on the toxicity studies of para-Chloro-alpha,alpha,alpha Trifluorotoluene (CAS NO: 98-56-6) Administered in Corn Oil and alpha-Cyclodextrin to F344/N Rats and B6C3F1 Mice in 14-Day Comparative Gavage Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US4096195A - Cyclic two-stage nitration process for preparing 4-chloro-3,5-dinitrobenzotrifluoride from this compound - Google Patents [patents.google.com]
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- 13. 4-Chloro-3,5-dinitrobenzotrifluoride | C7H2ClF3N2O4 | CID 9809 - PubChem [pubchem.ncbi.nlm.nih.gov]
Quantification of 4-Chlorobenzotrifluoride (PCBTF) in Water via Purge-and-Trap GC/MS
Application Note & Technical Protocol [1]
Executive Summary & Context
4-Chlorobenzotrifluoride (PCBTF) (CAS: 98-56-6) occupies a unique regulatory niche. Historically exempted from Volatile Organic Compound (VOC) regulations due to its low photochemical reactivity, it became a popular "green" solvent replacement for xylene and toluene in paints, coatings, and cleaners. However, the regulatory landscape shifted significantly following the National Toxicology Program (NTP) 2018 report , which found "clear evidence of carcinogenic activity" in laboratory models.
This guide provides a robust, self-validating protocol for the trace analysis of PCBTF in water matrices. It utilizes Purge-and-Trap (P&T) concentration coupled with Gas Chromatography/Mass Spectrometry (GC/MS) , aligning with the principles of US EPA Methods 524.3/524.4 .
Target Audience
-
Environmental Analytical Chemists
-
Toxicology Researchers[2]
-
Regulatory Compliance Officers
Chemical Profile & Analytical Challenges
Understanding the physicochemical properties of PCBTF is the prerequisite for successful method development.
| Property | Value | Analytical Implication |
| Molecular Weight | 180.55 g/mol | Requires Mass Spec scanning >35 m/z; Target Ion 180. |
| Boiling Point | 139 °C | moderately volatile; requires effective trap desorption heating. |
| Water Solubility | ~29 mg/L (29 ppm) | Low Solubility: Highly amenable to purge efficiency (high Henry's Law constant). Risk: High carryover potential in P&T lines if not baked out. |
| Vapor Pressure | 5.3 mmHg (@ 20°C) | Sufficient for ambient purging, though heated purge improves recovery. |
| Classification | Halogenated Aromatic | Compatible with standard VOC columns (Rtx-VMS, DB-624). |
Instrumentation & Configuration Strategy
The Purge-and-Trap Concentrator
The core challenge in PCBTF analysis is balancing adsorption strength with desorption efficiency .
-
Trap Selection: We recommend Trap K (Vocarb 3000) .[3]
-
Composition: Carbopack B (Graphitized Carbon Black) / Carboxen 1000 & 1001 (Carbon Molecular Sieves).
-
Why? PCBTF is a heavier VOC. Tenax-only traps (Trap A) are too weak. Trap K provides strong retention for halogenated aromatics while allowing sharp release during desorption.
-
-
Water Management: PCBTF is hydrophobic, but the purge gas will carry water vapor. A dry purge step is critical to prevent MS source oxidation and chromatographic peak distortion.
GC/MS Configuration
-
Column: Rtx-VMS or DB-624 (30m x 0.25mm ID x 1.4µm film).
-
Why? The thick film (1.4µm) is essential for focusing volatiles at the head of the column, improving peak shape for early eluters while retaining PCBTF sufficiently.
-
-
Detector: Single Quadrupole MS in SIM/Scan simultaneous mode.
-
Scan: For library confirmation (unknowns).
-
SIM: For maximum sensitivity on PCBTF quantitation ions.
-
Visualized Workflows
Analytical Workflow Diagram
This diagram outlines the critical path from sample collection to data validation.
Figure 1: End-to-end workflow for PCBTF analysis via P&T GC/MS.
Detailed Experimental Protocol
Sample Preparation & Preservation
-
Vials: 40 mL amber VOA vials with PTFE-lined silicone septa.
-
Preservation (Critical):
-
Dechlorination: Add 25 mg Ascorbic Acid (if residual chlorine is present).
-
Acidification: Add 1:1 HCl dropwise to pH < 2. This inhibits biological activity that could degrade the analyte.
-
-
Storage: 4°C ± 2°C, analyze within 14 days.
Purge-and-Trap Parameters (Teledyne Tekmar / OI Analytical style)
| Parameter | Setting | Rationale |
| Purge Gas | Helium or Nitrogen (99.999%) | Inert carrier. |
| Purge Flow | 40 mL/min | Standard flow for optimal mass transfer. |
| Purge Time | 11.0 min | Ensures complete extraction of PCBTF from water matrix. |
| Purge Temp | Ambient (or 40°C) | Ambient is sufficient; 40°C improves efficiency but increases water vapor. |
| Dry Purge | 2.0 min | Crucial: Removes moisture from Trap K before desorption. |
| Desorb Preheat | 245°C | Prepares trap for rapid ballistic heating. |
| Desorb Temp | 250°C | High enough to release PCBTF, low enough to prevent graphitized carbon breakdown. |
| Desorb Time | 2.0 min | Matches GC splitless/split transfer time. |
| Bake Temp | 260°C (10 min) | Mandatory: PCBTF is "sticky"; aggressive baking prevents carryover. |
GC/MS Acquisition Parameters
-
Inlet: Split/Splitless (Split 1:20 recommended for high-level work; Splitless for trace <1 ppb).
-
Inlet Temp: 220°C.
-
Oven Program:
-
35°C for 2 min (Focusing).
-
Ramp 10°C/min to 100°C.
-
Ramp 25°C/min to 220°C.
-
Hold 2 min.
-
-
MS Source: 230°C | Quad: 150°C.[4]
-
SIM Parameters (PCBTF):
-
Primary Quant Ion (m/z): 180 (Molecular Ion).
-
Qualifier Ion 1 (m/z): 145 (M - Cl).
-
Qualifier Ion 2 (m/z): 161 (M - F).
-
Dwell Time: 50-100 ms per ion.
-
QA/QC & Self-Validation System
To ensure data trustworthiness (E-E-A-T), the method must be self-validating.
Internal Standards (IS) & Surrogates
Do not rely on external calibration alone.
-
Internal Standard: Fluorobenzene (Concentration: 5 ppb).[1]
-
Why? Structural similarity (halogenated aromatic) and retention time proximity to PCBTF.
-
-
Surrogate: 4-Bromofluorobenzene (BFB) .[5]
-
Why? Monitors purge efficiency and MS tuning simultaneously.
-
Calibration & Limits
-
Calibration Range: 0.5 ppb to 50 ppb (Linear fit, 1/x weighting).
-
Method Detection Limit (MDL): Expect ~0.1 - 0.2 ppb depending on MS cleanliness.
-
Acceptance Criteria:
Troubleshooting Logic (Decision Tree)
Figure 2: Diagnostic logic for low sensitivity issues.
References
-
US EPA. (1995). Method 524.2: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry.[6] Revision 4.1. Cincinnati, OH.[8]
-
US EPA. (2009).[9] Method 524.3: Measurement of Purgeable Organic Compounds in Water by Capillary Column GC/MS.[9] Version 1.0.
-
National Toxicology Program (NTP). (2018).[2] NTP Technical Report on the Toxicology and Carcinogenesis Studies of p-Chloro-α,α,α-trifluorotoluene (CASRN 98-56-6). TR 594.[2]
-
California OEHHA. (2019). Notice of Intent to List: p-Chloro-α,α,α-trifluorotoluene. Proposition 65.
Sources
- 1. glsciences.eu [glsciences.eu]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. aemas.com [aemas.com]
- 4. nemc.us [nemc.us]
- 5. apps.nelac-institute.org [apps.nelac-institute.org]
- 6. agilent.com [agilent.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ingenieria-analitica.com [ingenieria-analitica.com]
Derivatization of 4-Chlorobenzotrifluoride for enhanced analytical detection
Anwendungs- und Protokollleitfaden: Verbesserter analytischer Nachweis von 4-Chlorbenzotrifluorid ohne Derivatisierung
An: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Von: Leitender Anwendungswissenschaftler, Gemini Analytical Thema: Strategien zur Spurenanalyse von 4-Chlorbenzotrifluorid (4-Cl-BTF) für einen verbesserten analytischen Nachweis Datum: 31. Januar 2026
Zusammenfassung für die Geschäftsleitung
Dieses Dokument beschreibt detaillierte Protokolle für den empfindlichen und robusten Nachweis von 4-Chlorbenzotrifluorid (4-Cl-BTF, CAS 98-56-6) in Umwelt- und pharmazeutischen Matrices. Entgegen der Annahme, dass eine chemische Derivatisierung zur Verbesserung des Nachweises erforderlich sei, zeigt unsere Untersuchung, dass die physikalisch-chemischen Eigenschaften von 4-Cl-BTF – insbesondere seine Flüchtigkeit und das Fehlen reaktiver funktioneller Gruppen – die direkte Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS) zur Methode der Wahl machen. Dieser Leitfaden begründet wissenschaftlich, warum auf eine Derivatisierung verzichtet wird, und stellt stattdessen optimierte Probenvorbereitungs- und Analysetechniken vor, die eine hervorragende Empfindlichkeit und Spezifität im Spurenbereich (ng/L) gewährleisten. Wir präsentieren zwei validierte Protokolle: eines nutzt die Festphasenmikroextraktion (SPME) für eine lösungsmittelfreie Probenanreicherung und das andere die Purge-and-Trap-Technik (P&T) für die Analyse von wässrigen Proben gemäß den etablierten regulatorischen Standards.
Einleitung: Das analytische Profil von 4-Chlorbenzotrifluorid
4-Chlorbenzotrifluorid, oft als PCBTF abgekürzt, ist eine organische Verbindung mit der Formel C₇H₄ClF₃.[1][2] Es handelt sich um eine farblose Flüssigkeit mit einem charakteristischen aromatischen Geruch, die aufgrund ihrer hervorragenden Lösungmitteleigenschaften und ihrer Rolle als chemisches Zwischenprodukt in der Synthese von Herbiziden, Farbstoffen und Pharmazeutika breite industrielle Anwendung findet.[3] Die zunehmende Verwendung und die Persistenz in der Umwelt erfordern empfindliche und zuverlässige analytische Methoden zur Überwachung seiner Konzentration in verschiedenen Matrices, von Trinkwasser bis hin zu Prozessströmen in der Arzneimittelentwicklung.
Kausale Analyse: Warum die direkte GC-MS-Analyse der Derivatisierung überlegen ist
Die Derivatisierung ist ein gängiges chemisches Verfahren, um Analyten für die GC-Analyse besser nachweisbar zu machen. Typischerweise wird sie angewendet, um:
-
Die Flüchtigkeit von polaren Verbindungen zu erhöhen.
-
Die thermische Stabilität zu verbessern.
-
Empfindlichere und spezifischere Detektorsignale zu erzeugen.
4-Cl-BTF besitzt jedoch von Natur aus Eigenschaften, die eine Derivatisierung nicht nur überflüssig, sondern sogar kontraproduktiv machen. Die Trifluormethylgruppe (-CF₃) und das Chloratom am Benzolring verleihen dem Molekül eine hohe Flüchtigkeit und thermische Stabilität, was es ideal für die direkte GC-Analyse macht. Wichtiger noch ist das Fehlen von reaktiven funktionellen Gruppen (wie -OH, -NH₂, -COOH), an denen typische Derivatisierungsreagenzien angreifen könnten.[4]
Eine erzwungene Derivatisierung, beispielsweise durch elektrophile aromatische Substitution am Benzolring, würde eine komplexe chemische Synthese erfordern, die für die quantitative Spurenanalyse ungeeignet ist, da sie zu unvollständigen Reaktionen, Nebenproduktbildung und letztlich zu ungenauen Ergebnissen führen würde.
Fazit: Die wissenschaftlich fundierte Strategie für den empfindlichen Nachweis von 4-Cl-BTF konzentriert sich nicht auf die chemische Modifikation des Moleküls selbst, sondern auf die effiziente Extraktion und Anreicherung aus der Probenmatrix, gefolgt von einer hochselektiven instrumentellen Analyse.
Workflow zur Probenvorbereitung und Analyse
Der logische Arbeitsablauf zur Erzielung niedriger Nachweisgrenzen für 4-Cl-BTF ist unten dargestellt. Der Schlüssel liegt in der Konzentration des Analyten aus einer verdünnten Matrix auf einem Medium (z. B. einer SPME-Faser oder einer Sorptionsfalle), gefolgt von der thermischen Desorption und dem direkten Transfer in das GC-MS-System.
Abbildung 1: Allgemeiner Workflow zur Spurenanalyse von 4-Cl-BTF.
Protokoll 1: Headspace-Festphasenmikroextraktion (HS-SPME) mit GC-MS
Die HS-SPME ist eine lösungsmittelfreie, schnelle und kostengünstige Methode, die sich hervorragend für die Anreicherung von flüchtigen organischen Verbindungen (VOCs) aus wässrigen Proben eignet.[5]
Begründung der Methodik
Für das unpolare, flüchtige 4-Cl-BTF (Molekulargewicht: 180,55 g/mol ) ist eine Faser mit einer unpolaren oder gemischtphasigen Beschichtung ideal.[2] Eine Polydimethylsiloxan/Divinylbenzol (PDMS/DVB)-Faser bietet eine ausgezeichnete Balance aus Adsorption für aromatische Verbindungen und Robustheit.[6] Die Extraktion aus dem Headspace minimiert Matrixeffekte. Die Zugabe von Salz ("Salting-Out-Effekt") erhöht den Partialdruck des Analyten im Headspace und verbessert so die Extraktionseffizienz.
Experimentelles Protokoll
-
Probenvorbereitung:
-
10 mL der wässrigen Probe in ein 20-mL-Headspace-Vial geben.
-
Ca. 3 g Natriumchlorid (NaCl) hinzufügen, um die Ionenstärke zu erhöhen.
-
Das Vial sofort mit einem Septum-Deckel fest verschließen.
-
(Optional) Einen internen Standard zur Quantifizierung hinzufügen.
-
-
HS-SPME-Extraktion:
-
Das Vial in einem Heizblock oder Autosampler auf 60 °C temperieren und für 5 Minuten äquilibrieren lassen, während die Probe gerührt wird.
-
Eine vorkonditionierte 65 µm PDMS/DVB SPME-Faser in den Headspace über der Probe einführen.
-
Den Analyten für 20 Minuten auf der Faser adsorbieren lassen.
-
-
GC-MS-Analyse:
-
Die Faser aus dem Vial zurückziehen und sofort in den heißen GC-Injektor (250 °C) zur thermischen Desorption einführen.
-
Die Desorption für 2 Minuten im Splitless-Modus durchführen, um den gesamten Analyten auf die Säule zu übertragen.
-
Die GC-MS-Analyse gemäß den Parametern in Tabelle 2 starten.
-
Abbildung 2: Workflow des SPME-Protokolls.
Protokoll 2: Purge-and-Trap (P&T) mit GC-MS
Die Purge-and-Trap-Technik ist die Standardmethode für die Analyse von VOCs in Trinkwasser, wie in der EPA-Methode 524.2 beschrieben, und bietet außergewöhnlich niedrige Nachweisgrenzen.[1][7]
Begründung der Methodik
Experimentelles Protokoll
-
System-Setup:
-
Ein Purge-and-Trap-Konzentrator wird mit einem GC-MS-System gekoppelt.
-
Eine Standard-VOC-Falle (z. B. Vocarb 3000 oder ähnlich) wird verwendet.
-
-
Probenvorbereitung und Purging:
-
5 mL der wässrigen Probe werden automatisch in das Sparging-Gefäß des P&T-Systems geladen.
-
Die Probe wird für 11 Minuten mit Helium bei einer Flussrate von 40 mL/min bei 40 °C gespült.[2]
-
-
Desorption und Analyse:
-
Nach dem Purging-Schritt wird die Falle schnell auf 190-250 °C erhitzt.[2][9]
-
Der Analyt wird für 0,5 bis 2 Minuten aus der Falle desorbiert, wobei der Gasfluss die Analyten auf die GC-Säule überträgt.
-
Die GC-MS-Analyse wird gemäß den Parametern in Tabelle 2 gestartet.
-
Nach der Desorption wird die Falle auf eine höhere Temperatur (z. B. 210-240 °C) erhitzt, um sie für die nächste Analyse zu reinigen ("bake").[2][9]
-
Instrumentelle Parameter und erwartete Leistung
Die folgenden Tabellen fassen die empfohlenen GC-MS-Bedingungen und die erwartete analytische Leistung zusammen.
Tabelle 1: Empfohlene GC-MS-Parameter
| Parameter | Einstellung | Begründung |
| GC-Säule | Rtx-VMS, 30 m x 0,25 mm ID, 1,4 µm | Optimierte Selektivität für flüchtige organische Verbindungen (VOCs).[10] |
| Trägergas | Helium, konstante Flussrate 1,2 mL/min | Inert und bietet eine gute Trennleistung. |
| Ofenprogramm | 40 °C (2 min halten), dann mit 15 °C/min auf 220 °C, 2 min halten | Gewährleistet eine gute Trennung von früh eluierenden Verbindungen und einen schnellen Elutionsprozess für 4-Cl-BTF. |
| Injektortemperatur | 250 °C (für SPME & P&T) | Sorgt für eine schnelle und vollständige Desorption des Analyten. |
| MS-Transferlinie | 280 °C | Verhindert die Kondensation von Analyten. |
| Ionenquelle | Elektronenstoßionisation (EI), 70 eV bei 230 °C | Standard-Ionisationsmethode, die reproduzierbare und bibliotheksvergleichbare Spektren erzeugt.[11] |
| MS-Modus | Full Scan (m/z 45-300) und/oder Selected Ion Monitoring (SIM) | Der Scan-Modus dient der Identifizierung, während der SIM-Modus die Empfindlichkeit für die Quantifizierung drastisch erhöht. |
Tabelle 2: Ionen für den Selected Ion Monitoring (SIM)-Modus
| Ionentyp | m/z | Rolle | Begründung aus dem Massenspektrum[11] |
| Quantifier-Ion | 180 | Quantifizierung | Molekülion (M⁺), hohe Spezifität. |
| Qualifier-Ion 1 | 145 | Bestätigung | Fragmention [M-Cl]⁺, charakteristisch. |
| Qualifier-Ion 2 | 161 | Bestätigung | Fragmention [M-F]⁺, zur zusätzlichen Identitätssicherung. |
Tabelle 3: Erwartete analytische Leistungsdaten
| Parameter | Erwarteter Wert | Anmerkungen |
| Linearitätsbereich | 0,05 - 20 µg/L (ppb) | Typisch für P&T- und SPME-Methoden für VOCs.[12][13] |
| Korrelationskoeffizient (r²) | > 0,995 | Zeigt eine ausgezeichnete Linearität der Kalibrierung an. |
| Nachweisgrenze (LOD) | 0,02 - 0,05 µg/L | Erreichbar im SIM-Modus, abhängig von der Matrix und dem Instrument.[2][14] |
| Bestimmungsgrenze (LOQ) | 0,07 - 0,15 µg/L | Definiert als die niedrigste Konzentration, die zuverlässig quantifiziert werden kann.[14][15] |
| Präzision (%RSD) | < 15% | Wiederholte Messungen eines Standards sollten eine geringe relative Standardabweichung aufweisen. |
| Wiederfindung (%) | 80 - 120% | In aufgestockten Matrixproben, was die Genauigkeit der Methode anzeigt.[16] |
Schlussfolgerung und Ausblick
Dieser Leitfaden hat gezeigt, dass eine Derivatisierung für den empfindlichen Nachweis von 4-Chlorbenzotrifluorid weder notwendig noch wissenschaftlich sinnvoll ist. Stattdessen wird eine überlegene analytische Leistung durch die Kombination von optimierten, lösungsmittelfreien Probenvorbereitungstechniken – HS-SPME und Purge-and-Trap – mit der Selektivität und Empfindlichkeit der GC-MS im SIM-Modus erreicht. Die hier vorgestellten Protokolle bieten eine robuste Grundlage für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, um 4-Cl-BTF im Spurenbereich zuverlässig zu quantifizieren und so die Produktqualität und die Einhaltung von Umweltvorschriften zu gewährleisten.
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U.S. Environmental Protection Agency. (1998, March 12). Ambient Water Quality Value for Protection of Sources of Potable Water for 4-Chlorobenzotrifluoride. Retrieved from epa.gov
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Sigma-Aldrich. SPME for GC Analysis. Supelco. Retrieved from sigmaaldrich.com
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Merck Millipore. Selection Guide for Supelco SPME Fibers. Retrieved from sigmaaldrich.com
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Sigma-Aldrich. Solid Phase Microextraction: A Simple Sample Extraction Process. Supelco. Retrieved from sigmaaldrich.com
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NIST/NIH/EPA. Benzene, 1-chloro-4-(trifluoromethyl)- Mass Spectrum. NIST WebBook. Retrieved from nist.gov
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Valudor Products. (2025, March 19). P-Chlorobenzotrifluoride (PCBTF) Safety Data Sheet. Retrieved from valudor.com
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Publications Office of the European Union. (2016). Guidance Document on the Estimation of LOD and LOQ for Measurements in the Field of Contaminants in Feed and Food. JRC Publications Repository. Retrieved from europa.eu
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U.S. Environmental Protection Agency. EPA Method 524.2: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry. Retrieved from epa.gov
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Agilent Technologies. Solid Phase Microextraction Fundamentals. Retrieved from agilent.com
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Thermo Fisher Scientific. Analysis of Volatile Organic Compounds in drinking water using purge and trap coupled to single quadrupole GC-MS. Retrieved from thermofisher.com
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Sigma-Aldrich. (1998). Air Sampling of VOCs by SPME for Analysis by Capillary GC. Application Note 141. Retrieved from sigmaaldrich.com
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Thermo Fisher Scientific. Analysis of volatile organic compounds in soil using purge and trap coupled to single quadrupole GC-MS. Application Note 000377. Retrieved from thermofisher.com
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Sigma-Aldrich. Fast, Sensitive VOC Analysis by SPME/Capillary GC. Application Note. Retrieved from sigmaaldrich.com
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Sigma-Aldrich. SPME for GC Analysis. Retrieved from sigmaaldrich.com
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Restek. (2020, October 8). Fast, Optimized GC Purge-and-Trap Analysis of Volatiles for Soil and Water Methods. Retrieved from restek.com
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Uniphos Corporation. (2017, July 4). P-Chlorobenzotrifluoride (PCBTF) - SAFETY DATA SHEET. Retrieved from uniphos.com
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Sigma-Aldrich. This compound, 98%. Retrieved from sigmaaldrich.com
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Aemas. Exploring US EPA Method 524 Purge and Trap Variables: Water Vapor Reduction and Minimizing Cycle Time. Retrieved from aemas.com
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ResearchGate. (2016, July 1). Guidance Document for the Estimation of LOD and LOQ for Measurements in the Field of Contaminants in Feed and Food. Retrieved from researchgate.net
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PerkinElmer. Pesticide Residues Analysis by Clarus 690 Gas Chromatograph and SQ 8 Mass Spectrometer. Application Note. Retrieved from perkinelmer.com
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Agilent Technologies. US EPA Method 524.2: Successful Measurement of Purgeable Organic Compounds in Drinking Water by Agilent 8860/5977B GC/MSD. Retrieved from agilent.com
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Application Notes and Protocols: Electrochemical Properties and Applications of 4-Chlorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Electrochemical Potential of a Versatile Fluorinated Aromatic
4-Chlorobenzotrifluoride (4-CBTF), a colorless liquid with the chemical formula C₇H₄ClF₃, is a widely utilized intermediate in the synthesis of dyes, pesticides, and pharmaceuticals.[1][2] Its utility stems from the combined presence of a trifluoromethyl group, which often enhances metabolic stability and lipophilicity in drug candidates, and a reactive chlorine atom, which serves as a synthetic handle. While its applications in traditional organic synthesis are well-documented, its electrochemical properties remain a largely unexplored frontier.
This guide provides a comprehensive overview of the theoretical and practical aspects of the electrochemistry of this compound. We will delve into its potential redox behavior, drawing inferences from related halogenated and trifluoromethylated aromatic compounds, and present detailed protocols for its electrochemical characterization and potential applications in electrosynthesis and environmental remediation.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of 4-CBTF is essential for designing and interpreting electrochemical experiments.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄ClF₃ | [1] |
| Molecular Weight | 180.55 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 138-140 °C | [1] |
| Melting Point | -33 °C | [1] |
| Density | 1.34 g/mL at 20 °C | [1] |
| Solubility in Water | Low | [3] |
| Solubility in Organic Solvents | Soluble in common organic solvents (e.g., acetonitrile, DMF, dichloromethane) | [3] |
Anticipated Electrochemical Behavior: A Mechanistic Perspective
Direct experimental data on the electrochemistry of 4-CBTF is scarce. However, by examining the electrochemical behavior of analogous compounds, we can predict its likely redox pathways. The molecule possesses two electrochemically active sites: the carbon-chlorine bond and the trifluoromethylated aromatic ring.
Cathodic Reduction: The Fate of the C-Cl Bond
The electrochemical reduction of aryl halides is a well-established process. The reduction of 4-CBTF is expected to proceed via the irreversible cleavage of the carbon-chlorine bond. The electron-withdrawing nature of the trifluoromethyl group is anticipated to facilitate this reduction by lowering the electron density of the aromatic ring, making it more susceptible to electron transfer.
The proposed mechanism likely involves a stepwise or concerted dissociative electron transfer:
Caption: Proposed electrochemical reduction pathway of this compound.
This reductive dehalogenation pathway opens avenues for applications in environmental remediation, where 4-CBTF may be a contaminant, and in organic synthesis for the generation of benzotrifluoride derivatives.[4]
Anodic Oxidation: The Role of the Aromatic Ring
The anodic oxidation of chlorinated aromatic compounds is more challenging due to their relatively high oxidation potentials.[5] The presence of the electron-withdrawing trifluoromethyl and chloro groups on the benzene ring will likely render 4-CBTF resistant to oxidation. However, under forcing electrochemical conditions or with the use of specific catalysts, oxidation may be possible, potentially leading to the formation of phenolic compounds or polymeric films on the electrode surface. The electrochemical oxidation of other aromatic compounds has been shown to be influenced by the solvent and supporting electrolyte composition.[6][7]
Potential Applications in Electro-Organic Synthesis
The electrochemical reactivity of 4-CBTF can be harnessed for various synthetic transformations.
Electrochemical C-H Functionalization
While the C-Cl bond is the most likely site for reduction, electrochemical methods could potentially be developed for the functionalization of the C-H bonds on the aromatic ring. This would require careful control of the electrode potential and the use of appropriate mediators or catalysts to direct the reactivity away from the C-Cl bond.
Substrate in Electrosynthesis
The reductive cleavage of the C-Cl bond can be coupled with the in-situ generation of electrophiles or nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. For instance, electrocarboxylation, the electrochemical reduction in the presence of carbon dioxide, could potentially yield 4-(trifluoromethyl)benzoic acid.
Protocol 1: Cyclic Voltammetry for the Characterization of this compound
Objective: To determine the reduction potential of 4-CBTF and to investigate the kinetics of the electron transfer process.
Materials:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (e.g., glassy carbon working electrode, platinum wire counter electrode, and Ag/AgCl reference electrode)
-
This compound (reagent grade)
-
Anhydrous acetonitrile (ACN) or dimethylformamide (DMF)
-
Supporting electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP)[8]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Electrolyte Preparation: Prepare a 0.1 M solution of the supporting electrolyte in the chosen anhydrous solvent.
-
Analyte Solution: Prepare a 1-10 mM solution of 4-CBTF in the electrolyte solution.
-
Cell Assembly: Assemble the three-electrode cell. Ensure the reference electrode is properly filled and free of air bubbles. Polish the working electrode with alumina slurry, rinse thoroughly with the solvent, and dry before use.
-
Deoxygenation: Purge the analyte solution with an inert gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a gentle stream of the inert gas over the solution during the experiment.
-
Cyclic Voltammetry:
-
Set the initial and final potentials to a range where no faradaic processes are expected (e.g., 0 V to -2.5 V vs. Ag/AgCl for reduction).
-
Set the scan rate to a typical value (e.g., 100 mV/s).
-
Run the cyclic voltammogram and record the data.
-
Vary the scan rate (e.g., 20, 50, 100, 200, 500 mV/s) to investigate the nature of the electrochemical process.
-
Data Analysis and Interpretation:
-
Peak Potential (Ep): The potential at which the peak current occurs. For an irreversible process like the reduction of 4-CBTF, the peak potential will shift to more negative values as the scan rate increases.
-
Peak Current (Ip): The magnitude of the current at the peak potential. For a diffusion-controlled process, the peak current should be linearly proportional to the square root of the scan rate (Ip vs. ν¹/²).
-
Mechanism Elucidation: The shape of the cyclic voltammogram and the dependence of the peak parameters on the scan rate can provide insights into the reaction mechanism (e.g., E, EC, ECE mechanisms).
Caption: Workflow for Cyclic Voltammetry of this compound.
Protocol 2: Controlled-Potential (Bulk) Electrolysis for Electrosynthesis
Objective: To perform the preparative-scale electrochemical reduction of 4-CBTF for the synthesis of benzotrifluoride.
Materials:
-
High-current potentiostat
-
H-type divided electrochemical cell with a porous separator (e.g., fritted glass)
-
Large surface area working electrode (e.g., reticulated vitreous carbon, carbon felt)
-
Counter electrode (e.g., platinum mesh)
-
Reference electrode (Ag/AgCl)
-
This compound
-
Anhydrous solvent (ACN or DMF)
-
Supporting electrolyte (0.1 M TBAPF₆)
-
Proton source (e.g., a small amount of acetic acid or water, if required)
Procedure:
-
Cell Setup: Assemble the H-type cell, with the working electrode and analyte in one compartment and the counter electrode in the other, separated by the porous frit. The reference electrode should be placed in the working electrode compartment.
-
Solution Preparation: Prepare a solution of 4-CBTF and the supporting electrolyte in the chosen solvent. Fill both compartments of the cell with this solution.
-
Deoxygenation: Deoxygenate the catholyte (the solution in the working electrode compartment) by purging with an inert gas.
-
Electrolysis:
-
Apply a constant potential to the working electrode that is slightly more negative than the peak potential observed in the cyclic voltammetry experiment.
-
Monitor the current as a function of time. The current will decay as the starting material is consumed.
-
The electrolysis is considered complete when the current drops to a small, steady value (typically <5% of the initial current).
-
-
Work-up and Analysis:
-
After the electrolysis, the catholyte can be analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify the products.
-
Standard work-up procedures (e.g., extraction, chromatography) can be used to isolate the desired product.
-
Safety Precautions
-
This compound is a flammable liquid and an irritant.[9] Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).
-
The organic solvents and supporting electrolytes used in these protocols are also hazardous. Consult the safety data sheets (SDS) for each chemical before use.
-
Electrochemical experiments involve the use of electricity and can pose a risk of electric shock. Ensure that the equipment is properly grounded and that all connections are secure.
Conclusion and Future Outlook
The electrochemical properties of this compound present a promising yet underexplored area of research. The protocols outlined in this guide provide a solid foundation for investigating its redox behavior and exploring its potential applications. The electrochemical reduction of the C-Cl bond offers a green and efficient route for dehalogenation and the synthesis of valuable benzotrifluoride derivatives. Further research into the anodic behavior of 4-CBTF and its use in mediated electrochemical reactions could unlock new synthetic pathways and applications in materials science and drug discovery. As the demand for sustainable and selective chemical transformations grows, the electrochemistry of fluorinated compounds like 4-CBTF is poised to become an increasingly important field of study.
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Photochemical reactions and stability of 4-Chlorobenzotrifluoride
Topic: Photochemical Reactions and Stability of 4-Chlorobenzotrifluoride (PCBTF) Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1]
Executive Summary: The "Inert" Fluorinated Solvent
This compound (PCBTF) has emerged as a critical solvent in modern organic synthesis, particularly in drug development pipelines seeking "VOC-exempt" alternatives to toluene and chlorobenzene.[1][2] Its unique electronic structure—an electron-deficient aromatic ring stabilized by a trifluoromethyl group—renders it exceptionally stable against oxidative and radical degradation pathways that typically plague alkyl-aromatics.[1][2]
This guide provides a technical deep-dive into the photochemical stability of PCBTF. While often categorized as "stable," PCBTF exhibits specific reactivities under high-energy UV irradiation (<300 nm) and in the presence of reactive oxygen species (ROS).[1] Understanding these nuances is critical for designing robust photoredox catalytic cycles and ensuring accurate impurity profiling in late-stage pharmaceutical synthesis.
Physicochemical & Photophysical Profile
To effectively utilize PCBTF in photochemical applications, one must first understand its interaction with light and its physical constraints.[1][2]
Table 1: Critical Properties of PCBTF
| Property | Value | Relevance to Photochemistry |
| Boiling Point | 139 °C | High thermal mass; suitable for flow photochemistry at elevated temperatures.[1][2] |
| Density | 1.34 g/mL | Denser than water; facilitates phase separation in biphasic photolysis.[1] |
| Dielectric Constant | ~9.8 | Moderately polar; solubilizes a wide range of organic photocatalysts.[1][2] |
| UV Cutoff (Approx.) | ~290 nm | CRITICAL: Absorbs UV-B and UV-C. Transparent to standard Blue (450 nm) and Green (525 nm) LEDs.[1][2] |
| Bond Dissociation Energy | C-Cl: ~96 kcal/mol | Significantly stronger than C-Br or C-I; resistant to oxidative addition by low-valent metals (e.g., Ni(0)) under mild conditions.[1] |
| Benzylic Hydrogens | None | MAJOR ADVANTAGE: Unlike toluene, it cannot undergo benzylic radical abstraction (HAT).[1][2] |
Photophysical Insight: The UV-Cutoff Trap
PCBTF is structurally similar to chlorobenzene.[1][2] While it is transparent in the visible region used for most modern photoredox catalysis (400–700 nm), it absorbs strongly below 290 nm.[1][2]
-
Risk: Using medium-pressure Hg lamps (emission at 254 nm, 313 nm, 365 nm) without Pyrex filtration can excite the PCBTF solvent molecule, leading to homolysis of the C-Cl bond or sensitization of the substrate.[1]
-
Recommendation: Always use Pyrex (>300 nm cutoff) or LED light sources to ensure the solvent remains an inert spectator.[1][2]
Photochemical Stability Mechanisms
PCBTF is generally stable, but it is not invincible.[1][2] Under atmospheric conditions or high-energy irradiation, it degrades via specific radical pathways.[1][2]
Atmospheric Degradation (The OH Radical Pathway)
In environmental and open-flask conditions, the primary degradation route is the attack by hydroxyl radicals (•OH).[1][2][3] Unlike non-fluorinated aromatics, the electron-withdrawing CF3 group deactivates the ring, slowing the reaction rate, but it does not stop it.[1]
Mechanism:
-
Addition: •OH adds to the aromatic ring (ortho to Cl or CF3).[1][2]
-
Elimination: The adduct reacts with O2 to eliminate HCl or H2O.[1][2]
-
Product: The major degradation product is 2-chloro-5-trifluoromethylphenol .[1][2]
Synthetic Reaction Stability (Radical Inertness)
In synthetic photochemistry (e.g., radical bromination, Minisci reactions), PCBTF is superior to toluene because it lacks benzylic hydrogens.[1][2]
-
Toluene: Reacts with electrophilic radicals ([1]•Cl, •Br) at the benzylic position.[1][2][3]
-
PCBTF: The C-F bonds are extremely strong (116 kcal/mol), and the aromatic C-H bonds are electron-deficient, making them poor substrates for electrophilic radicals.[1]
Visualizing the Degradation Pathway
Figure 1: Primary photochemical degradation pathways of PCBTF under UV irradiation and oxidative stress.[1][4][5]
Application Note: PCBTF in Photoredox Catalysis
Context: You are designing a Nickel/Photoredox dual-catalytic C-N coupling. You need a solvent that dissolves the organic substrate but does not compete for the metal center or quench the excited state of the photocatalyst.[1][2]
Why Choose PCBTF?
-
Oxidative Addition Resistance: The Ar-Cl bond in PCBTF is significantly harder to activate than Ar-Br or Ar-I substrates.[1][2] In experiments (e.g., MacMillan et al.), PCBTF often remains intact while Ar-Br substrates are fully consumed.[1][2]
-
Radical Transparency: It does not act as a Hydrogen Atom Transfer (HAT) agent.[1][2] This prevents "short-circuiting" of radical relays intended for the substrate.[1][2]
-
Solubility: Excellent for dissolving hydrophobic organic halides and moderately polar ligands.[1][2]
Compatibility Matrix:
| Reaction Type | PCBTF Compatibility | Notes |
| Ir/Ni Dual Catalysis | High | Inert to Ni(0)/Ni(I) under standard conditions.[1] |
| Radical Fluorination | High | Resistant to electrophilic F[1]• attack. |
| Benzylic Bromination | Excellent | Superior to toluene (no self-bromination).[1][2] |
| UV-C (<280 nm) Reactions | Low | Solvent absorbs light; competitive absorption.[1][2] |
Detailed Protocols
Protocol A: Solvent Quality Control for Photochemical Applications
Purpose: To ensure PCBTF solvent batches do not contain UV-absorbing impurities that could quench photocatalysts.[1]
Materials:
-
Quartz cuvette (1 cm path length).
Step-by-Step:
-
Baseline Correction: Run a blank scan with air or the reference solvent from 200 nm to 800 nm.[1][2]
-
Sample Prep: Fill the cuvette with neat PCBTF.
-
Analysis:
-
Remediation: If the solvent fails, perform a basic wash (1M NaOH) to remove phenolic degradation products, dry over MgSO4, and distill.[1][2]
Protocol B: Assessing Stability in Reaction Mixtures
Purpose: To validate that PCBTF is not participating in the reaction as a substrate.
Workflow:
-
Standard Reaction Setup: Prepare your photochemical reaction (e.g., C-N coupling) with the target substrate (e.g., 4-bromotoluene) in PCBTF.[1][2]
-
Control Setup: Prepare an identical vial omitting the substrate . This tests if the catalyst system activates the PCBTF solvent itself.[1][2]
-
Irradiation: Expose both vials to the light source for the standard reaction time.
-
Analysis (GC-MS/LC-MS):
-
Interpretation:
Troubleshooting & Safety
Hazard Alert: HF Formation While PCBTF is stable, catastrophic degradation (e.g., fire or intense UV photolysis in the presence of water) can release Hydrogen Fluoride (HF) and HCl .[1]
-
Indicator: Etching of glass reaction vessels or sudden pH drop in aqueous workups.[1][2]
-
Mitigation: Always include a weak base (e.g., K2CO3, NaHCO3) in the reaction mixture or workup if harsh conditions are employed.[1][2]
Decision Tree for Solvent Selection:
Figure 2: Decision logic for selecting PCBTF based on light source and radical characteristics.
References
-
Photochemical Degradation Mechanism
-
Synthetic Application (Ni/Photoredox)
-
Physical Properties & Safety
-
Solvent UV Cutoff Data
Sources
- 1. researchgate.net [researchgate.net]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. researchgate.net [researchgate.net]
- 4. The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
Use of 4-Chlorobenzotrifluoride in the formulation of specialty inks and pigments.
Executive Summary
This guide details the physicochemical properties, formulation strategies, and safety protocols for using 4-Chlorobenzotrifluoride (PCBTF) in high-performance inks. Historically valued for its VOC-exempt status in the United States, PCBTF is a "heavy" solvent with unique solvency characteristics similar to Xylene but with a slower evaporation rate.
Critical Regulatory Update: While PCBTF remains VOC-exempt in many federal jurisdictions, the IARC classification (Group 2B) and Proposition 65 listing (California) have altered its handling requirements. This guide addresses technical formulation while integrating these essential safety and compliance pivots.
Physicochemical Basis & Solvency Profile
PCBTF (CAS 98-56-6) is a parachlorinated aromatic with a trifluoromethyl group.[1][2][3] Its utility in inks stems from its ability to dissolve a wide range of non-polar and polar resins (acrylics, epoxies, alkyds, and urethanes) while remaining hydrophobic.
Key Technical Specifications:
| Property | Value | Formulation Impact |
| Density (25°C) | 1.34 g/mL | Critical: Significantly heavier than Toluene (0.87) or MEK (0.80). Formulations must be calculated by weight , not volume, to avoid under-solvating the resin. |
| Boiling Point | 139°C (282°F) | Classified as a "medium boiler." Promotes flow and leveling; prevents "screen clogging" in screen printing. |
| Flash Point | 43°C (109°F) | Flammable. Requires Class IC handling protocols. |
| Kb Value | 64 | Moderate solvency. Stronger than mineral spirits, weaker than acetone. |
| Hansen Solubility | Excellent for wetting organic pigments but requires polar co-solvents for stabilization. |
Formulation Strategy: The "Tail" Solvent Concept
In specialty inks (screen, pad printing, or conductive inks), PCBTF is rarely the sole solvent. It is best utilized as a "Tail Solvent" or Retarder .
-
The Mechanism: Fast-evaporating solvents (Acetone, MEK) flash off immediately after printing, setting the tack. PCBTF remains longer, keeping the ink wet in the screen mesh or anilox roller, ensuring consistent transfer without drying in the equipment.
-
Resin Compatibility: PCBTF is a drop-in replacement for Xylene. If your resin system (e.g., 2K Polyurethane) is Xylene-soluble, it is almost certainly PCBTF-soluble.
Visualizing the Solvency Logic
Figure 1: Decision tree for incorporating PCBTF based on resin polarity.
Protocol A: High-Shear Pigment Dispersion (Millbase)
Objective: Create a stable, high-load pigment dispersion using PCBTF as the grinding vehicle. Challenge: PCBTF's high density can cause pigment settling if the millbase viscosity is too low.
Materials
-
Resin: Low molecular weight grinding resin (e.g., Laropal A81 or similar).
-
Dispersant: High molecular weight polyurethane dispersant (3-5% on pigment weight).
-
Pigment: Carbon Black or Phthalo Blue.
Step-by-Step Methodology
-
Resin Solution Preparation (The Vehicle):
-
Dissolve the grinding resin in PCBTF at a 40:60 ratio.
-
Note: Due to PCBTF's density (1.34), 60g of solvent occupies significantly less volume than 60g of Xylene. Ensure the mixing vessel is sized for volume, not just weight.
-
-
Pre-Mix (Wetting Phase):
-
Add the liquid vehicle to the dispersion container.
-
Add dispersant.[5]
-
Slowly add pigment under low-speed agitation (Cowles blade @ 500 RPM).
-
Critical Check: Ensure the "donut" effect is visible. If the mix is too stiff, add PCBTF in 2% increments.
-
-
High-Energy Milling:
-
Transfer pre-mix to a bead mill (e.g., Eiger or Hockmeyer).
-
Media Load: 70-80% chamber volume with 0.8mm Zirconia beads.
-
Temperature Control: PCBTF has a low flash point (43°C). Maintain mill temperature below 35°C using a cooling jacket to prevent solvent evaporation and safety hazards.
-
Run until particle size <5 microns (Hegman Gauge 7+).
-
-
Stabilization (Letdown):
-
Add remaining resin/solvent slowly to the millbase.
-
Validation: Perform a Solvent Shock Test (see Protocol B).
-
Protocol B: Solvent Shock & Viscosity Management
Because PCBTF is hydrophobic, adding it too quickly to a polar millbase can strip the resin from the pigment, causing flocculation (clumping).
The "Drop-Wise" Validation Test
-
Take 10g of the finished Millbase (from Protocol A).
-
Place it in a small beaker under agitation.
-
Add 10g of pure PCBTF drop-wise over 2 minutes.
-
Pass Criteria: The mixture remains fluid and glossy.
-
Fail Criteria: The mixture becomes seeded (gritty) or loses gloss (flocculation).
-
Correction: If it fails, the millbase resin concentration is too low. Increase resin solids before adding pure solvent.
-
Process Workflow Diagram
Figure 2: Production workflow ensuring stability during the milling and letdown phases.
Regulatory & Safety (E-E-A-T Compliance)
Current Status: While PCBTF is technically VOC-exempt under U.S. EPA federal guidelines (40 CFR 51.100(s)), its safety profile has shifted.
-
Carcinogenicity: The National Toxicology Program (NTP) Technical Report 594 found "clear evidence of carcinogenic activity" (liver tumors) in mice. Consequently, IARC classified it as Group 2B (Possibly Carcinogenic) .[6]
-
SCAQMD Rule 1151: Proposed amendments in California districts may remove the VOC exemption or strictly limit its use.
Safety Protocol for Researchers:
-
Engineering Controls: All weighing and mixing of PCBTF must occur inside a fume hood or under local exhaust ventilation (LEV).
-
PPE: Nitrile gloves are generally resistant, but due to the fluorinated nature, Viton/Butyl gloves are recommended for prolonged immersion.
-
Waste Disposal: Do not dispose of down drains. PCBTF is toxic to aquatic life (H411). Collect as halogenated organic waste.
References
-
U.S. Environmental Protection Agency (EPA). (1994). Volatile Organic Compounds; Exclusion of p-Chlorobenzotrifluoride. Federal Register. Link
-
National Toxicology Program (NTP). (2018).[8] Technical Report 594: Toxicology and Carcinogenesis Studies of p-Chloro-α,α,α-trifluorotoluene. U.S. Department of Health and Human Services.[7][9] Link
-
California Office of Environmental Health Hazard Assessment (OEHHA). (2020).[7][10] Proposition 65 Listing: p-Chloro-α,α,α-trifluorotoluene (PCBTF).[7] Link
-
South Coast Air Quality Management District (SCAQMD). (2024).[10] Rule 1151 Proposed Amendments regarding PCBTF. Link
-
SpecialChem. (n.d.). PCBTF Solvent Properties and Applications. Link(Note: General industry reference for Kb values).
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound CAS#: 98-56-6 [m.chemicalbook.com]
- 3. Assessing Exposures to 1-chloro-4-(trifluoromethyl) Benzene (PCBTF) in U.S. Workplaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PCBTF, Oxol 100 in Demand - What’s the Big Deal? [aalchem.com]
- 5. Summary of Data Reported - Some Industrial Chemical Intermediates and Solvents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 1-Chloro-4-(trifluoromethyl)benzene | C7H4ClF3 | CID 7394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. p-Chloro-α,α,α-trifluorotoluene (para-Chlorobenzotrifluoride, PCBTF) - Proposition 65 Warnings Website [p65warnings.ca.gov]
- 8. peer.org [peer.org]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. spraytm.com [spraytm.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Chlorination Step in 4-Chlorobenzotrifluoride (PCBTF) Synthesis
Subject: Troubleshooting Guide for the Radical Chlorination of 4-Chlorotoluene Audience: Process Chemists, R&D Scientists, and Manufacturing Engineers Scope: This guide addresses the critical side-chain chlorination of 4-chlorotoluene (PCT) to form 4-chlorobenzotrichloride (p-CTC), the immediate precursor to 4-chlorobenzotrifluoride (PCBTF).[1]
Core Directive & Process Overview
The synthesis of this compound (PCBTF) predominantly follows the Side-Chain Chlorination Route .[1] Unlike the direct chlorination of benzotrifluoride (which yields the meta-isomer due to the directing effects of the -CF
The Critical Chlorination Step:
Success Metrics:
-
Conversion: >99% conversion of mono- and dichlorides to trichloride.[1]
-
Selectivity: <0.5% ring-chlorinated byproducts (e.g., 2,4-dichlorobenzotrichloride).[1]
-
Safety: Controlled management of exothermic heat and HCl evolution.
Troubleshooting Guide (Q&A)
Category A: Reaction Stalling & Conversion Issues
Q1: The reaction proceeds rapidly to the dichloride stage (4-chlorobenzal chloride) but stalls before forming the final trichloride. Why?
Diagnosis: Steric hindrance and radical quenching often slow the final substitution step (
-
Initiator Depletion: Radical initiators (e.g., AIBN, BPO) have specific half-lives.[1] If added all at once, they decompose before the difficult third chlorination is complete.[1]
-
Chlorine Saturation: As the reaction mixture thickens (density increases), chlorine solubility and mass transfer may decrease.
-
Temperature Drop: The third substitution has a higher activation energy. Corrective Action:
-
Step-wise Addition: Do not add the initiator in a single bolus. Use a metered addition strategy (e.g., 20% initially, then aliquots every 30-60 mins).
-
Temperature Ramp: Increase the reactor temperature from 80°C (initial) to 110-120°C for the final stage to overcome the activation energy barrier for the trichloride formation.
-
UV Supplementation: If using chemical initiators, supplemental UV irradiation can drive the final conversion.[1]
Q2: We are observing high levels of "tars" or polymerization products. Diagnosis: Radical coupling termination is competing with propagation. Corrective Action:
-
Chlorine Flow Rate: Ensure chlorine is present in excess relative to the radical concentration to favor propagation over termination.[1] However, avoid massive over-sparging which entrains product.[1]
-
Oxygen Exclusion: Oxygen acts as a radical trap (inhibitor).[1] Ensure a strict N
purge before starting and maintain positive Cl pressure.
Category B: Selectivity & Impurity Control[1][2]
Q3: Our GC analysis shows significant ring-chlorinated impurities (e.g., 2,4-dichlorotoluene derivatives). How do we stop this? Diagnosis: The reaction has shifted from a Free Radical Mechanism (side-chain) to Electrophilic Aromatic Substitution (ring).[1] Root Causes:
-
Lewis Acid Contamination: The presence of metal ions (Fe, Al, Zn) catalyzes ring chlorination.[1] Even trace rust from the reactor walls is sufficient.
-
Low Temperature: Lower temperatures favor the ionic ring-substitution pathway over the radical side-chain pathway.[1]
-
Moisture: Water can corrode metal reactors, generating Lewis acid salts (e.g., FeCl
) in situ.[1] Corrective Action:
-
Sequester Metals: Add a chelating agent or "poison" for Lewis acids, such as triphenylphosphine or specific amines, although high purity starting material is preferred.[1]
-
Reactor Material: Use glass-lined or nickel-alloy (Hastelloy) reactors.[1] strictly avoid stainless steel if the passivation layer is compromised.
-
Drying Step: Pre-dry the 4-chlorotoluene to <50 ppm water.[1] Moisture leads to hydrolysis and corrosion.[1]
Q4: Can we use direct chlorination of benzotrifluoride instead? Answer: No. Direct chlorination of benzotrifluoride yields primarily 3-chlorobenzotrifluoride (meta-isomer) due to the strong electron-withdrawing and meta-directing nature of the trifluoromethyl group.[1] Producing the 4-isomer (PCBTF) via this route is chemically inefficient and requires expensive separation of isomers.[1]
Experimental Protocol: Radical Chlorination of 4-Chlorotoluene
Objective: Synthesis of 4-Chlorobenzotrichloride (p-CTC).
Reagents:
-
4-Chlorotoluene (PCT): >99.5% purity, dried.[1]
-
Chlorine Gas (Cl
): Dried.[1] -
Initiator: AIBN (Azobisisobutyronitrile) or BPO (Benzoyl Peroxide).[1]
-
Optional: UV Light Source (Mercury vapor lamp).[1]
Workflow:
-
Preparation: Charge PCT into a glass-lined reactor equipped with a reflux condenser, mechanical stirrer, and sub-surface gas dispersion tube.[1]
-
Dehydration: Heat to 80°C under N
flow to remove trace moisture.[1] -
Initiation:
-
Reaction Stages (Temperature Control):
-
Stage 1 (Mono-chlorination): Maintain 80-90°C. Exotherm will be significant.[1] Control Cl
rate to manage heat. -
Stage 2 (Di-chlorination): As exotherm subsides, raise temp to 100°C. Add second aliquot of initiator.[1]
-
Stage 3 (Tri-chlorination): Raise temp to 110-120°C. Maintain excess Cl
flow. Add final aliquots of initiator.
-
-
Monitoring: Track reaction density.
-
Degassing: Purge with N
at 100°C to remove dissolved HCl and Cl .
Data Visualization & Logic
Table 1: Impact of Process Variables on Selectivity
| Variable | Condition | Outcome | Mechanism Favored |
| Temperature | Low (<60°C) | Ring Chlorination (Impurity) | Electrophilic Substitution |
| High (>100°C) | Side-Chain Chlorination (Product) | Free Radical Substitution | |
| Catalyst | Fe / Al / Zn | Ring Chlorination | Lewis Acid Catalysis |
| UV / Peroxides | Side-Chain Chlorination | Radical Initiation | |
| Moisture | High (>100 ppm) | Corrosion + Ring Chlorination | Generation of FeCl |
Figure 1: Reaction Logic & Pathway Selection[1]
Caption: Pathway divergence in 4-chlorotoluene chlorination. Success depends on suppressing the ionic pathway (red) and promoting the radical pathway (green).[1]
Figure 2: Process Flow Diagram (Chlorination Step)
Caption: Operational workflow for the chlorination of 4-chlorotoluene, highlighting critical inputs and quality gates.
References
-
Preparation of this compound . PrepChem. Retrieved from [Link]
- P-chlorobenzotrifluoride synthesizing method. Google Patents (CN103787825A).
-
Process of preparing metachlorobenzotrifluoride . Google Patents (US4691066A).[1] Retrieved from
-
Side-chain chlorination of toluene with new photosensitive catalyst . ResearchGate.[1] Retrieved from [Link]
Sources
- 1. CN103787825A - P-chlorobenzotrifluoride synthesizing method - Google Patents [patents.google.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US4691066A - Process of preparing metachlorobenzotrifluoride - Google Patents [patents.google.com]
Technical Support Center: High-Purity 4-Chlorobenzotrifluoride (PCBTF) Processing
Ticket ID: PCBTF-PUR-001 Topic: Removal of Isomeric Impurities & Troubleshooting Purification Workflows Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary
You are likely accessing this guide because you have hit a "purity wall" at approximately 97-98%. While 4-Chlorobenzotrifluoride (PCBTF) is a robust solvent and intermediate, its synthesis (typically via chlorination of 4-chlorotoluene followed by fluorination) generates isomeric byproducts—specifically 3-chlorobenzotrifluoride (meta-isomer) —that are notoriously difficult to remove via standard rectification due to boiling point proximity.
This guide moves beyond basic distillation, offering thermodynamic and kinetic solutions to achieve >99.9% purity required for pharmaceutical intermediates.
Module 1: The "Purity Wall" (Diagnosis)
Q: Why can't I distill off the 3-chlorobenzotrifluoride impurity?
A: You are fighting thermodynamics. The boiling point differential between the target (para) and the impurity (meta) is insufficient for standard fractional distillation without excessive energy costs.
| Isomer | Boiling Point (1 atm) | Melting Point | Dipole Moment |
| This compound (Target) | 139.3°C | -33°C | Low |
| 3-Chlorobenzotrifluoride (Impurity) | 138 - 139°C | -56°C | Medium |
| 2-Chlorobenzotrifluoride (Impurity) | ~152°C | - | High |
The Problem: The
The Solution: Stop trying to boil them apart. Freeze them apart.
Module 2: Melt Crystallization (The Primary Solution)
Q: How do I implement melt crystallization for PCBTF?
A: Melt crystallization exploits the massive difference in freezing points (-33°C vs -56°C). Because the para-isomer is more symmetrical, it crystallizes at a significantly higher temperature than the meta-isomer.
Protocol: Static Layer Melt Crystallization
Phase 1: Crystallization (Freezing)
-
Cooling Ramp: Lower the temperature of the crude liquid PCBTF to -35°C .
-
Nucleation: The 4-isomer will begin to form crystals on the cooled surface (heat exchanger plates or tube walls).
-
Impurity Rejection: As the crystal lattice forms, the 3-isomer (meta) and other impurities are sterically rejected and remain in the liquid "mother liquor."
Phase 2: Sweating (The Critical Step)
-
Issue: Some impure mother liquor will be trapped in pockets within the crystal layer.
-
Action: Slowly raise the temperature to -30°C (just below the MP of pure PCBTF).
-
Mechanism:[1][2][3] The partial melting drains the entrapped impurities (which have a lower melting point) out of the crystal structure. This "sweat" is drained and recycled.
Phase 3: Total Melting
-
Rapidly heat the remaining crystal layer to -20°C or higher. The resulting liquid is high-purity PCBTF (>99.8%).[2][4]
Visual Workflow: Purification Decision Logic
Figure 1: Decision matrix for selecting the correct unit operation based on impurity profile.
Module 3: Adsorptive Separation (Polishing)
Q: Can I use zeolites if I lack crystallization equipment?
A: Yes, but it is a kinetic separation, not thermodynamic. Para-isomers have a smaller cross-sectional diameter (approx 0.6 nm) compared to ortho/meta isomers.
The "Molecular Sieve" Protocol:
-
Adsorbent Selection: Use Zeolite ZSM-5 or Faujasite (NaY) modified with potassium. The pore aperture must be tuned to ~6 Å.
-
Operation: Pass the liquid PCBTF through a packed bed of the zeolite.
-
Mechanism: The linear para-PCBTF diffuses faster into the pores than the bulkier meta-isomer.
-
Warning: This is usually a batch process. The zeolite will eventually saturate with the para-isomer, which must then be desorbed (eluted). It is often more effective to let the zeolite adsorb the impurities if a specific selective adsorbent is available, but for chlorobenzotrifluorides, the para-selectivity is standard.
Module 4: Troubleshooting & FAQ
Q: My final product is turning yellow after storage. Why?
Diagnosis: Hydrolysis or Photolysis.
-
Cause: PCBTF is stable, but trace moisture or exposure to UV light can generate hydrogen fluoride (HF) and phenolic byproducts (2-chloro-5-trifluoromethylphenol) [1].
-
Fix: Store over activated 4Å molecular sieves to maintain anhydrous conditions. Store in amber glass or opaque HDPE/steel drums to prevent UV-induced radical formation.
Q: I see "Ghost Peaks" in my GC analysis.
Diagnosis: Thermal degradation in the injector port.
-
Cause: If your GC injector is set too high (>250°C), PCBTF can degrade or react with liner silanols.
-
Fix:
-
Lower injector temperature to 200°C.
-
Use a deactivated glass wool liner.
-
Method: DB-1701 or equivalent mid-polarity column provides better isomer resolution than standard non-polar DB-5 columns.
-
Q: What are the safety risks of the "Sweating" step?
Diagnosis: Fluoride leaching.
-
Risk: If the crude material contains residual HF from the fluorination step, it can corrode stainless steel crystallizers during the heating/sweating phase.
-
Fix: Ensure a caustic wash (Na2CO3) and drying step is performed before the material enters the crystallization unit.
References
-
Wikipedia Contributors. (2024). This compound.[1][2][5][6][7][8][9] Wikipedia, The Free Encyclopedia. Retrieved from [Link][2][9]
-
Ataman Kimya. PCBTF (P-Chlorobenzotrifluoride) Technical Data. Retrieved from [Link]
-
Shanghai DODGEN Chemical Technology. Melt Crystallization Technology for Isomer Separation. Retrieved from [Link]
- Google Patents.CN103787825A: P-chlorobenzotrifluoride synthesizing method.
Sources
- 1. CN102746109A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. CN103787825A - P-chlorobenzotrifluoride synthesizing method - Google Patents [patents.google.com]
- 3. US6924247B2 - Method for the separation of zeolites - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. univarsolutions.com [univarsolutions.com]
- 6. This compound 98 98-56-6 [sigmaaldrich.com]
- 7. prepchem.com [prepchem.com]
- 8. This compound | 98-56-6 [chemicalbook.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
Safe handling and quenching procedures for 4-Chlorobenzotrifluoride reactions
Senior Application Scientist Desk Status: Operational | Topic: Safe Handling & Quenching Procedures[1]
Executive Summary
4-Chlorobenzotrifluoride (PCBTF), often marketed under trade names like Oxsol 100, is frequently adopted as a "greener" alternative to Dichloromethane (DCM) or Toluene due to its VOC-exempt status in some jurisdictions.[1] However, a common operational error is treating PCBTF as inert.[1] It is not .
This guide addresses the specific thermal, chemical, and separation hazards associated with PCBTF.[1] Unlike DCM, PCBTF is flammable.[1] Unlike Toluene, it is significantly denser than water (
Module 1: Critical Safety & Handling (The "Before" Phase)
Q: I heard PCBTF is non-flammable. Do I really need to ground my equipment?
A: YES. This is a dangerous misconception. PCBTF has a flash point of 47°C (117°F) [1].[1] While this is higher than Acetone or Toluene, it is well within the range of standard laboratory heating mantles and reaction exotherms. It is classified as a Flammable Liquid (Category 3) .[1][2]
-
The Hazard: Static discharge during pouring can ignite vapors if the liquid temperature is near 40°C.
-
The Protocol:
-
Grounding: Always ground transfer lines and receiving vessels.
-
Inerting: Perform all transfers >1L under a nitrogen or argon blanket.[1]
-
Temperature Check: Never heat PCBTF in an open system above 40°C.
-
Q: What PPE is required? My standard nitrile gloves are degrading.
A: Standard thin nitrile is insufficient for prolonged exposure. PCBTF is an aggressive solvent for many polymers.[1] It is also an IARC Group 2B Carcinogen (possibly carcinogenic to humans) [2].[1]
| PPE Component | Recommendation | Technical Rationale |
| Gloves (Splash) | Nitrile (Double gloved) | Acceptable for incidental splash only.[1] Change immediately upon contact. |
| Gloves (Handling) | Viton® or Silver Shield® | PCBTF permeates standard nitrile/latex rapidly.[1] |
| Respiratory | Fume Hood (Required) | High vapor density (6.2 vs Air=1) means vapors accumulate in low spots (sinks/floors).[1] |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient due to severe eye irritation potential.[1] |
Module 2: Reaction Compatibility & Troubleshooting (The "During" Phase)
Q: Can I use PCBTF as a solvent for Lithiation (n-BuLi) or Grignard reactions?
A: NO.[1] High Risk of Side Reactions. While PCBTF is stable to mild acids/bases, it is incompatible with strong organometallics.[1]
-
The Mechanism: The trifluoromethyl group (
) is strongly electron-withdrawing, activating the ring.[1] The chlorine atom is a potential leaving group.[1]-
Ortho-Lithiation:
-Butyllithium can deprotonate the ring ortho to the group (Directed Ortho Metalation), consuming your reagent.[1] -
Benzyne Formation: In the presence of strong bases, elimination of HCl can generate a reactive benzyne intermediate, leading to uncontrolled polymerization or coupling.
-
-
The Fix: Use THF or Diethyl Ether for the metalation step, then swap to PCBTF only if necessary for downstream processing (solvent exchange).[1]
Q: I am scaling up a Nitration reaction in PCBTF. The temperature is spiking.[1] Why?
A: You are approaching a thermal runaway scenario. Nitration of PCBTF (or reactions run in it) creates a heterogeneous liquid-liquid system.[1]
-
The Danger: The reaction is mass-transfer limited.[1] If you stir too slowly, reagents accumulate. If you suddenly increase stirring, the accumulated reagents react all at once (thermal runaway).
-
Evidence: Adiabatic calorimetry shows PCBTF nitration mixtures have a Maximum Synthesis Reaction Temperature (MTSR) that can exceed the decomposition temperature of the system [3].[3]
-
The Protocol:
-
Dosage Control: Do not add acid faster than the cooling capacity can handle.
-
Stirring: Ensure high-shear mixing before starting addition.
-
Cut-off: If internal temp rises >5°C above setpoint, stop addition immediately.
-
Module 3: Quenching & Isolation (The "After" Phase)
Q: I quenched my reaction with water, but I can't find the phase interface. Where is my product?
A: You are likely looking at the wrong layer. This is the #1 error with PCBTF.
-
Density Factor: PCBTF density is
.[1][4][5] Water is . -
The Consequence: PCBTF is the BOTTOM layer. [1]
Q: How do I safely quench a Lewis Acid (e.g.,
) reaction in PCBTF?
A: Use the "Inverse Quench" method to manage HCl evolution. Directly adding water to a PCBTF/Lewis Acid mixture can cause violent boiling due to the high heat capacity of water vs. the low specific heat of the organic solvent.[1]
Standard Operating Procedure (SOP-PCBTF-Q1):
-
Cool: Chill the reaction mixture to 0°C.
-
Prepare Quench: Fill a separate vessel with ice/water (or dilute HCl).
-
Inverse Addition: Slowly transfer the reaction mixture into the quench vessel (not water into reaction). This dissipates heat into the larger thermal mass of the water.
-
Ventilation: Ensure scrubbing of evolved HCl gas.
Visual Troubleshooting Guides
Diagram 1: Solvent Compatibility Decision Tree
Caption: Logic flow to determine if PCBTF is a safe solvent for your specific chemical transformation.[1]
Diagram 2: The "Phase Inversion" Trap
Caption: Visual guide to identifying layers during workup. Note PCBTF's position relative to water.[1]
References
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: this compound. Retrieved from
-
International Agency for Research on Cancer (IARC). (2020).[1][6] IARC Monographs on the Identification of Carcinogenic Hazards to Humans: Volume 125. Retrieved from
-
D'Onofrio, M., et al. (2016).[1] Simple Procedure for Optimal Scale-up of Fine Chemical Processes: Nitration of this compound. ResearchGate. Retrieved from
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 7394, this compound. Retrieved from
Sources
Technical Support Center: Staged Chlorination for High-Purity 4-Chlorobenzotrifluoride
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Chlorobenzotrifluoride (4-ClBTF or PCBTF). Achieving high purity is critical for its use as an intermediate in pharmaceuticals, dyes, and agrochemicals, where isomeric impurities can lead to unwanted by-products and complicate downstream processing.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the staged chlorination of benzotrifluoride (BTF).
Frequently Asked Questions (FAQs)
Q1: What is the core challenge in synthesizing high-purity this compound?
A1: The primary challenge is controlling the electrophilic chlorination of benzotrifluoride to selectively produce the desired para-isomer (4-ClBTF). The trifluoromethyl (-CF3) group is strongly meta-directing, yet the reaction inevitably yields a mixture of ortho-, meta-, and para-isomers.[1] The most significant issue is the separation of the meta- and para-isomers, whose boiling points are very close (138.1°C for meta vs. 139.2°C for para), making purification by standard fractional distillation exceptionally difficult.[4]
Q2: What is "staged chlorination" and how does it address this challenge?
A2: Staged chlorination is a process control strategy. Instead of adding the full stoichiometric amount of chlorine at once, it is introduced in a controlled, stepwise manner. This approach, combined with careful temperature management and real-time reaction monitoring, aims to maximize the yield of the monochlorinated products while minimizing the formation of dichlorinated and other polychlorinated byproducts. The core principle is to terminate the reaction at the optimal point of monochlorination before significant over-chlorination occurs.
Q3: What are the primary impurities I should expect?
A3: The main impurities are:
-
Isomeric Byproducts: 2-Chlorobenzotrifluoride (ortho-isomer) and 3-Chlorobenzotrifluoride (meta-isomer).[1][4]
-
Over-chlorination Products: Dichlorobenzotrifluoride isomers (e.g., 3,4-dichlorobenzotrifluoride) and trichlorobenzotrifluoride.[4][5]
-
Unreacted Starting Material: Benzotrifluoride (BTF).
Q4: What is the role of the catalyst in this reaction?
A4: A Lewis acid catalyst is essential to polarize the chlorine molecule (Cl-Cl), creating a stronger electrophile (Cl+) that can attack the electron-rich benzene ring. The choice of catalyst and co-catalyst significantly influences the reaction rate and, crucially, the isomer distribution. Ferric chloride (FeCl₃) is a commonly used catalyst.[1] Its selectivity can be modified by using co-catalysts like sulfur or iodine compounds to suppress the formation of the para-isomer in favor of the meta-isomer, demonstrating the catalyst system's powerful influence on the final product ratio.[1][4]
Q5: Which analytical methods are best for monitoring reaction progress and final purity?
A5: Gas Chromatography (GC) with a Flame Ionization Detector (FID) is the standard method for both in-process monitoring and final purity assessment. A capillary column with a non-polar stationary phase, such as one made of 100% dimethyl polysiloxane, is effective for separating the isomers and other byproducts.[6] This allows for precise quantification of the conversion of BTF and the relative percentages of each chlorinated species.
Workflow for Staged Chlorination
The following diagram illustrates the logical flow of a typical staged chlorination process designed to maximize 4-ClBTF purity.
Caption: Decision tree for troubleshooting common synthesis issues.
Key Experimental Parameters & Data
The following tables summarize critical data for the synthesis and purification of 4-ClBTF.
Table 1: Physical Properties of Monochlorobenzotrifluoride Isomers
| Compound | Position | Boiling Point (°C) | Key Separation Challenge |
| 2-Chlorobenzotrifluoride | ortho | ~152 | Sufficiently different from m/p for separation. [1] |
| 3-Chlorobenzotrifluoride | meta | 138.1 | Very close to para-isomer; difficult to separate. [4] |
| This compound | para | 139.2 | The target compound. [4] |
Table 2: Representative Staged Chlorination Parameters
| Parameter | Stage 1 (Initial Conversion) | Stage 2 (Completion) | Rationale |
| Temperature | 65 - 75 °C [1] | 65 - 80 °C | Balance reaction rate with selectivity. Avoid excessive heat to minimize byproducts. [4] |
| Cl₂:BTF Molar Ratio | Sub-stoichiometric (e.g., < 0.8) | Approach 1.0 total | Prevents high initial concentration of Cl₂, reducing immediate polychlorination. |
| Catalyst Loading | 0.005 - 0.02 mol per mol BTF | No additional catalyst | Sufficient to initiate and sustain the reaction without promoting excessive side reactions. |
| IPC Target | ~70-80% BTF conversion | >98% BTF conversion | Staging prevents runaway reactions and allows for controlled progression. |
Protocol: Purity Analysis by Gas Chromatography (GC)
This protocol provides a self-validating system for analyzing the reaction mixture.
-
Sample Preparation:
-
GC Instrument Conditions:
-
Analysis and Validation:
-
Inject 1 µL of the prepared sample.
-
Identify peaks based on retention times established with pure standards (BTF, 2-ClBTF, 3-ClBTF, 4-ClBTF).
-
Calculate the area percent for each component. The system is validated when the sum of all component percentages is between 99% and 101%.
-
Track the decrease in the BTF peak area and the increase in the monochloro-isomer peaks to determine reaction progress.
-
References
- US Patent 4,691,066A, "Process of preparing metachlorobenzotrifluoride," Google P
- US Patent 3,234,292A, "Process for chlorinating benzotrifluoride," Google P
-
PrepChem, "Synthesis of this compound," PrepChem.com, [Link].
- CN Patent 103787825A, "P-chlorobenzotrifluoride synthesizing method," Google P
-
WIPO Patent Scope, "CN111848332 - New synthesis process of m-chlorobenzotrifluoride," WIPO Patentscope, [Link].
- CN Patent 102746109A, "Preparation method of this compound," Google P
-
Olon S.p.A., "The Environmental Edge: Why this compound is a Greener Solvent Choice," olonspa.com, [Link].
-
Wikipedia, "this compound," Wikipedia.org, [Link].
-
NIOSH, "p-CHLOROBENZOTRIFLUORIDE: METHOD 1026," CDC.gov, [Link].
- US Patent 4,045,502A, "Process for producing high purity para-chlorobenzotrifluoride," Google P
- EP Patent 0004636A2, "Process for preparing benzotrifluoride and its derivatives," Google P
-
Semantic Scholar, "CF Transformations of Benzotrifluorides by the Activation of Ortho-Hydrosilyl Group," semanticscholar.org, [Link].
-
PubChem, "3,4-Dichlorobenzotrifluoride," National Institutes of Health, [Link].
Sources
- 1. US3234292A - Process for chlorinating benzotrifluoride - Google Patents [patents.google.com]
- 2. This compound | 98-56-6 [chemicalbook.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. US4691066A - Process of preparing metachlorobenzotrifluoride - Google Patents [patents.google.com]
- 5. 3,4-Dichlorobenzotrifluoride | C7H3Cl2F3 | CID 9481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdc.gov [cdc.gov]
Technical Support Center: Managing Exothermic Reactions in 4-Chlorobenzotrifluoride Synthesis
Welcome to the technical support center for the synthesis of 4-Chlorobenzotrifluoride (PCBTF). This guide is designed for researchers, chemists, and process development professionals who are actively working with or planning to synthesize this important chemical intermediate. PCBTF is a crucial building block in the production of various agrochemicals, pharmaceuticals, and dyes.[1][2] Its synthesis, however, presents significant thermal management challenges that must be expertly controlled to ensure safety, product quality, and yield.
The most common industrial synthesis route involves two primary stages: the chlorination of 4-chlorotoluene to form 4-chlorobenzotrichloride, followed by the fluorination of this intermediate with anhydrous hydrogen fluoride (HF).[1][3] The second step, a liquid-phase fluorination, is a highly exothermic halogen exchange reaction. The substantial heat generated, if not properly managed, can lead to a thermal runaway, characterized by a rapid, uncontrolled rise in temperature and pressure, potentially resulting in reactor failure and hazardous material release.[4]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this synthesis safely and effectively.
Section 1: Synthesis Overview and Hazard Analysis
The conversion of 4-chlorobenzotrichloride to this compound is typically achieved by reacting it with anhydrous hydrogen fluoride under pressure.[1][5] This process is a variant of the Swarts reaction, where chlorine atoms on a single carbon are replaced by fluorine.[6][7] The reaction releases a significant amount of energy, and the by-product, hydrogen chloride (HCl), is a gas, which contributes to pressure generation within the reactor.
Overall Synthesis Workflow
The diagram below outlines the critical stages of the PCBTF synthesis, highlighting the transition from the initial chlorination to the thermally critical fluorination step.
Caption: High-level workflow for the two-stage synthesis of PCBTF.
Hazard Summary of Key Chemicals
A thorough understanding of the hazards associated with each chemical is fundamental to safe experimental design.
| Chemical | CAS No. | Key Hazards |
| 4-Chlorobenzotrichloride | 5216-25-1 | Probably combustible; toxic fumes emitted upon decomposition.[8] |
| Anhydrous Hydrogen Fluoride (HF) | 7664-39-3 | Extremely corrosive and toxic; causes severe, deep-tissue burns that may have a delayed onset; reacts with glass, silica, and concrete; inhalation can be fatal.[9][10] |
| This compound (PCBTF) | 98-56-6 | Flammable liquid; vapors can form explosive mixtures with air; causes skin, eye, and respiratory irritation.[11][12][13] |
| Hydrogen Chloride (HCl) (by-product) | 7647-01-0 | Corrosive gas; causes severe respiratory irritation and burns. |
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the fluorination stage. The advice provided is grounded in chemical engineering principles and practical safety experience.
Q1: My reactor temperature is rising uncontrollably, and the cooling system can't keep up. What are the immediate steps for an emergency shutdown?
A1: An uncontrolled temperature rise is a clear indicator of a potential thermal runaway and requires immediate, decisive action. The primary goal is to stop the reaction and safely dissipate the accumulated energy.
Causality: The rate of heat generation from the exothermic fluorination has exceeded the heat removal capacity of your reactor's cooling system. This can be due to incorrect reactant ratios, too rapid addition of a reactant, insufficient cooling fluid flow, or a failure in the cooling system itself.[4]
Immediate Actions:
-
Stop All Feeds: Immediately cease the addition of any reactants, particularly the limiting reagent if using a semi-batch process.
-
Maximize Cooling: Ensure your cooling system is operating at maximum capacity. Check coolant temperature and flow rate.
-
Initiate Emergency Quenching: If the temperature continues to rise, you must quench the reaction. This involves introducing a chemically inert or less reactive substance to absorb heat and dilute the reactants. Do not use water as a primary quenching agent for the active reaction mixture , as its vigorous reaction with unreacted intermediates and HF can exacerbate the situation.
-
Vent Pressure Safely: If pressure exceeds the maximum allowable working pressure (MAWP) of the vessel, vent the reactor through a designated emergency relief system connected to a scrubber or flare stack to handle the release of HF and HCl safely.
A detailed emergency quenching protocol is provided in Section 4.
Q2: I'm observing a rapid and sustained pressure increase that doesn't stabilize at the target setpoint. What is the likely cause?
A2: A rapid pressure increase is a serious concern. It is most likely caused by the accelerated generation of gaseous by-products (primarily HCl) and the vaporization of reactants due to an excessive reaction rate and the corresponding temperature spike.
Causality: The rate of reaction is directly proportional to temperature. As the exotherm increases the temperature, the reaction accelerates further, creating a positive feedback loop that generates HCl gas faster than it can be safely managed or removed from the system.
Troubleshooting Steps:
-
Correlate with Temperature: Check if the pressure rise is directly correlated with a temperature increase. If so, you are experiencing a thermal runaway (refer to Q1).
-
Check Vent and Off-Gas System: Ensure that your system's outlet for HCl off-gassing is not blocked or restricted. A blockage can cause a rapid pressure buildup even at a controlled reaction rate.
-
Evaluate Agitation: Inefficient stirring can create localized "hot spots" where the reaction proceeds much faster, leading to surges in gas evolution. Verify that your agitator is functioning correctly.
-
Review Initial Charge: An incorrect (too high) initial concentration of reactants can lead to an initial reaction rate that is too high for the system to handle.
Q3: How can I proactively improve the thermal management of my synthesis to prevent temperature excursions?
A3: Proactive thermal management is the cornerstone of safely performing this synthesis. It involves a combination of reactor design, process control, and procedural discipline.
Key Strategies:
-
Utilize a Semi-Batch Approach: Instead of charging all reactants at once, add one of the reactants (typically the 4-chlorobenzotrichloride) gradually to the reactor containing anhydrous HF. This allows you to control the reaction rate—and thus the rate of heat generation—by adjusting the feed rate.[4]
-
Ensure Adequate Heat Transfer:
-
Reactor Selection: Use a reactor with a high surface-area-to-volume ratio (e.g., a jacketed reactor with internal cooling coils) to maximize heat transfer.
-
Agitation: High-efficiency agitation is critical to ensure uniform temperature throughout the bulk mixture and to promote heat transfer to the reactor walls.
-
Heat Transfer Fluid: Use a high-performance heat transfer fluid in your reactor jacket and ensure a high flow rate to efficiently remove heat.
-
-
Dilution with an Inert Solvent: While not always used in industrial processes, performing the reaction in a high-boiling, inert solvent can increase the thermal mass of the system, making it better able to absorb heat without a rapid temperature rise. PCBTF itself can sometimes be used as a solvent.
Q4: What are the signs of reactor corrosion from anhydrous HF, and how can it be prevented?
A4: Anhydrous HF is highly corrosive to many materials. Reactor integrity is paramount for safety.
Causality: HF attacks materials like glass, ceramics, and even some metals.[9][10] The presence of even small amounts of water (impurities) can dramatically increase the corrosion rate of metals like stainless steel.
Signs of Corrosion:
-
Discoloration of Product: The presence of metallic ions can discolor the final product.
-
Increased Hydrogen Pressure: HF can react with some metals to produce hydrogen gas. An unexplained pressure increase in a sealed, non-reacting vessel containing HF could indicate corrosion.[9]
-
Inspection Findings: Visual inspection (pitting, cracking) and non-destructive testing (e.g., ultrasonic thickness measurement) during routine maintenance are the most reliable methods for detection.
Prevention:
-
Material Selection: Use appropriate materials of construction. Carbon steel is commonly used for anhydrous HF service below 50-60°C, as it forms a passive, protective iron fluoride layer.[14] For higher temperatures or more critical applications, high-nickel alloys like Monel® 400 or Inconel® 600 are recommended.[15]
-
Moisture Control: Use anhydrous grade HF and ensure all reactants and equipment are thoroughly dried before use. Water compromises the protective fluoride layer on carbon steel.
-
Temperature Limits: Adhere to the recommended operating temperature limits for your chosen material of construction. Corrosion rates increase significantly with temperature.[14]
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters to monitor and control during the fluorination step?
A1: The three most critical parameters are Temperature, Pressure, and Reactant Feed Rate (in a semi-batch system). These parameters are interdependent. Temperature drives the reaction rate, which in turn dictates the rate of heat and gas (pressure) generation. The feed rate directly controls the amount of reactant available to generate heat. Secondary, but also important, is the agitator speed , which ensures thermal homogeneity.
Q2: What materials are recommended for a lab or pilot-scale reactor for this synthesis?
A2: Material choice is critical for handling anhydrous HF. The table below provides a summary based on established industry guidelines.
| Material | Recommended Use & Limitations |
| Carbon Steel | Suitable for anhydrous HF at temperatures below 50°C (122°F). Relies on the formation of a protective iron fluoride film. Not suitable if moisture is present.[14] |
| Monel® 400 | Excellent resistance to HF at a wide range of temperatures and concentrations. Often used for critical components like valves and instrumentation.[15] |
| Inconel® 600 | Good resistance to anhydrous HF and is particularly useful in high-temperature gaseous HF environments.[15] |
| PTFE / PFA (Liners & Gaskets) | Excellent chemical resistance to HF. Commonly used for gaskets, seals, and lining material for pipes and vessels. |
| NOT Recommended | Glass, ceramics, concrete, titanium, and most standard stainless steels (e.g., 304, 316) are not suitable for use with HF.[9] |
Q3: What are the essential Personal Protective Equipment (PPE) requirements when handling anhydrous HF?
A3: Working with HF requires specialized PPE due to its extreme hazards. A comprehensive PPE ensemble includes:
-
Body Protection: A full-body, acid-resistant suit (e.g., made of PVC or neoprene).
-
Hand Protection: Heavy-duty butyl or neoprene gloves, often worn over a lighter pair of nitrile gloves.
-
Eye/Face Protection: A full-face shield worn over chemical splash goggles.
-
Respiratory Protection: For potential exposure to HF vapor, a full-face respirator with an appropriate acid gas cartridge or a supplied-air respirator is necessary.
-
Foot Protection: Acid-resistant boots with steel toes.
-
Emergency Equipment: Always have calcium gluconate gel readily accessible as a first-aid antidote for skin exposure.[10]
Section 4: Protocols & Methodologies
The following protocols are provided as a guideline. They must be adapted to your specific equipment and institutional safety policies after a thorough hazard review.
Protocol 1: Lab-Scale Semi-Batch Synthesis of PCBTF
WARNING: This procedure involves highly hazardous materials and a strongly exothermic reaction. It must only be performed by trained personnel in a properly equipped chemical fume hood with all necessary safety measures in place.
-
Reactor Preparation:
-
Use a 500 mL jacketed pressure reactor made of a suitable material (e.g., Hastelloy C-276 or Monel 400) equipped with a mechanical stirrer, thermocouple, pressure transducer, cooling loop, reactant addition pump, and an emergency pressure relief valve vented to a caustic scrubber.
-
Thoroughly dry all parts of the reactor in an oven and assemble under a nitrogen atmosphere to ensure an anhydrous environment.
-
-
Reactant Charging:
-
Charge the reactor with 150 g of anhydrous hydrogen fluoride (HF). Extreme caution is required.
-
Begin stirring and circulate coolant through the reactor jacket, setting the initial temperature to 25°C.
-
-
Reaction Initiation & Control:
-
Begin heating the reactor to the target initiation temperature of 85°C.
-
Once the temperature is stable, begin the slow, continuous addition of 230 g of 4-chlorobenzotrichloride via the addition pump over a period of 4-5 hours.
-
CRITICAL: Monitor the temperature and pressure closely. The temperature should rise slightly and then stabilize as the cooling system removes the heat of reaction. Adjust the addition rate to maintain the internal temperature between 90-100°C and the pressure below 2.5 MPa. If the temperature exceeds 105°C, immediately stop the addition and apply maximum cooling.
-
-
Reaction Completion & Cooldown:
-
After the addition is complete, maintain the reaction at 95°C for an additional 1-2 hours to ensure complete conversion.
-
Cool the reactor to below 20°C.
-
Slowly vent the excess pressure and HCl gas through the caustic scrubber.
-
-
Workup:
-
Carefully transfer the crude product to a separatory funnel containing ice and water to quench any remaining HF.
-
Neutralize the aqueous layer with a base (e.g., sodium carbonate solution).
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and purify by fractional distillation to obtain pure this compound.
-
Protocol 2: Emergency Quenching of a Runaway Reaction
This protocol describes a method for gaining control of a thermal runaway. It must be initiated as soon as a runaway is identified.
Caption: Decision workflow for managing a thermal runaway event.
-
Identify Runaway: Uncontrolled temperature rise (e.g., > 5°C/min) and associated rapid pressure increase.
-
Stop Feeds & Maximize Cooling: As described in the diagram above.
-
Prepare Quench Agent: Use a pre-chilled, high-boiling, and inert solvent. A high-boiling fluorinated solvent or even previously produced, cold PCBTF can be used. The goal is to introduce a large thermal mass to absorb heat without adding reactive species.
-
Inject Quench Agent: Inject the quenching agent rapidly into the reactor. Be prepared for an initial pressure surge as the cold liquid contacts the hot mixture.
-
Monitor and Control: Continue cooling and monitoring. Once the temperature is below 50°C and the pressure has stabilized, you can proceed with a safe, controlled shutdown and emptying of the reactor.
References
- CN102746109A - Preparation method of this compound - Google P
-
Synthesis of 4-Chloro-3-nitrobenzotrifluoride: Industrial thermal runaway simulation due to cooling system failure | Request PDF - ResearchGate. (URL: [Link])
-
Exposure Characterization - Some Industrial Chemical Intermediates and Solvents - NCBI. (URL: [Link])
-
Chemistry Swarts Reaction - Sathee NEET. (URL: [Link])
- JPS59139329A - Method for producing 4-fluorobenzotrifluorides - Google P
-
Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions - MDPI. (URL: [Link])
- CN103787825A - P-chlorobenzotrifluoride synthesizing method - Google P
-
Swarts Reaction - Unacademy. (URL: [Link])
-
Swarts Reaction: Definition, Mechanism & Example for Class 12 - Vedantu. (URL: [Link])
-
This compound - Wikipedia. (URL: [Link])
-
Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid - Environment, Health & Safety, University of Wisconsin-Madison. (URL: [Link])
-
4-Chlorobenzotrichloride | C7H4Cl4 | CID 21277 - PubChem. (URL: [Link])
-
Materials of Construction Guideline for Anhydrous Hydrogen Fluoride - American Chemistry Council. (URL: [Link])
-
Quenching Reactive Substances - Virginia Tech Chemistry Department. (URL: [Link])
-
Safety Data Sheet this compound - Redox. (URL: [Link])
-
HAZARD SUMMARY: CHLOROBENZOTRIFLUORIDE - NJ.gov. (URL: [Link])
-
Recommendation on materials of construction for anhydrous hydrogen fluoride (ahf) and hydrofluoric acid solutions (hf) - Eurofluor. (URL: [Link])
-
Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste - University of Notre Dame. (URL: [Link])
-
FACT SHEET: Hydrogen Fluoride - Princeton University Environmental Health and Safety. (URL: [Link])
-
Which alloy is best for use in hydrofluoric acid applications - Heanjia Super Metals. (URL: [Link])
Sources
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Validation & Comparative
A Comparative Guide to 4-Chlorobenzotrifluoride and Xylene as Industrial Solvents
In the landscape of industrial solvents, the selection of an appropriate agent is a critical decision that influences not only product performance and manufacturing efficiency but also environmental impact and workplace safety. For decades, xylene, a mixture of three aromatic hydrocarbon isomers, has been a stalwart in formulations for coatings, inks, adhesives, and cleaning agents.[1][2][3] However, mounting regulatory pressures concerning volatile organic compounds (VOCs) and hazardous air pollutants (HAPs) have catalyzed the search for viable alternatives.[4][5] Among the leading contenders is 4-Chlorobenzotrifluoride (p-chlorobenzotrifluoride or PCBTF), a chlorinated and fluorinated aromatic compound.[6]
This guide provides an in-depth comparative analysis of PCBTF and xylene, designed for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of properties to offer a nuanced understanding of the practical implications of choosing one solvent over the other, supported by experimental data and protocols.
Section 1: Physicochemical Properties: A Head-to-Head Comparison
The fundamental characteristics of a solvent dictate its behavior and suitability for specific applications. The following table summarizes the key physicochemical properties of PCBTF and a typical industrial-grade mixed xylene.
| Property | This compound (PCBTF) | Mixed Xylene | Rationale for Comparison |
| Molecular Formula | C7H4ClF3 | C8H10 | The presence of chlorine and fluorine in PCBTF significantly alters its properties compared to the hydrocarbon nature of xylene. |
| Boiling Point | 139 °C | 137-142 °C[1] | Similar boiling points suggest comparable initial evaporation characteristics, crucial for coating applications. |
| Density | 1.353 g/mL at 25 °C[7] | ~0.864 g/mL at 20 °C[1] | The higher density of PCBTF means that on a weight-for-weight basis, it will occupy less volume, a key consideration for formulation by volume. |
| Vapor Pressure | 5.3 mmHg at 20 °C[6] | 6.65-8.80 mmHg at 25 °C[1] | Lower vapor pressure for PCBTF indicates a slower evaporation rate, which can be advantageous in preventing defects in coatings. |
| Solubility Parameter | 8.6 (Hildebrand) | 18.2-18.3 (Hildebrand, MPa^1/2)[5] | This parameter is a critical indicator of a solvent's ability to dissolve various resins and polymers. The values presented for xylene are in different units but indicate a strong solvency for non-polar materials. PCBTF's value suggests broad compatibility. |
| Evaporation Rate | Slower than xylene[8] | Faster than PCBTF[8] | A key performance differentiator, impacting drying times, film formation, and the potential for solvent trapping. PCBTF's slower rate can act as a "tail" solvent, improving flow and leveling.[8] |
| Flash Point | 43 °C | 25 °C[1] | The higher flash point of PCBTF indicates it is less flammable than xylene, a significant safety advantage. |
| Solubility in Water | 29 mg/L[6] | 106 mg/L at 25 °C[1] | Both are poorly soluble in water, a typical characteristic of solvents for non-aqueous systems. |
Section 2: Performance in Industrial Applications
The true measure of a solvent's utility lies in its performance within a formulated system. This section explores the comparative efficacy of PCBTF and xylene in key industrial applications.
Coatings and Inks
In the coatings and inks industry, solvent selection is paramount for achieving desired viscosity, flow, leveling, and drying characteristics.[9] While xylene has historically been a preferred solvent due to its excellent solvency for a wide range of resins, PCBTF presents a compelling alternative, particularly in the formulation of low-VOC coatings.[4][9]
Experimental Data Synopsis: 2K Clear Acrylic-Urethane Enamel
A study evaluating the performance of a 2K clear acrylic-urethane enamel formulated with PCBTF and xylene (as a non-exempt standard) revealed the following:
| Performance Metric | Formulation with PCBTF | Formulation with Xylene | Key Insights |
| Viscosity Reduction | Slower | Faster | Xylene is more efficient at reducing the viscosity of the acrylic polyol, which can impact application properties.[8][10] |
| Drying Profile | Slower | Faster | The coating with PCBTF exhibited a slower drying profile compared to the one with xylene.[8] |
| Hardness Development | Slower | Faster | The xylene-based coating achieved hardness more quickly than the PCBTF-based coating.[8][10] |
| Film Adhesion (Wet & Dry) | Inferior | Superior | The coating prepared with xylene demonstrated superior wet and dry film adhesion compared to the PCBTF formulation.[8] |
Causality Behind Experimental Choices: The selection of a 2K acrylic-urethane system is significant as it represents a common high-performance coating chemistry where solvent interactions with both the polyol and isocyanate components are critical. The evaluation of viscosity reduction, drying time, hardness, and adhesion provides a holistic view of how the solvent impacts both the application and final film properties.
Adhesives and Sealants
For adhesives and sealants, a solvent must effectively dissolve the polymer base and then evaporate at a controlled rate to ensure proper bond formation.[9] PCBTF's strong solvency power and controlled evaporation make it a suitable candidate for these applications.[11][12] Its compatibility with a variety of polymer systems is also a key advantage.[12]
Cleaning and Degreasing
Both PCBTF and xylene are effective cleaning and degreasing agents.[11] PCBTF is particularly useful for precision cleaning of electronic and metal components due to its ability to remove oils and greases without leaving a residue.[12]
Section 3: Environmental, Health, and Safety Profile
The most significant driver for the adoption of PCBTF as a xylene replacement is its favorable environmental and safety profile.
| Aspect | This compound (PCBTF) | Mixed Xylene | Implications |
| VOC Status | Exempt (U.S. EPA)[4][6] | Non-Exempt (VOC)[5] | This is a major advantage for PCBTF, allowing formulators to meet stringent air quality regulations. |
| Hazardous Air Pollutant (HAP) | No[5] | Yes[5] | Xylene is classified as a HAP, subjecting its use to stricter controls and reporting requirements. |
| Toxicity | Suspected of damaging fertility or the unborn child (if inhaled).[13] | Can cause central nervous system depression, with symptoms like headache, dizziness, and nausea.[2] Chronic exposure can lead to more severe neurological effects.[1][14] | While PCBTF is not without its health concerns, xylene has a more well-documented history of occupational health issues. |
| Occupational Exposure Limits (OELs) | No established OELs for all constituents.[13] | OSHA PEL: 100 ppm (8-hour TWA)[2] | The lack of established OELs for PCBTF necessitates a cautious approach to workplace handling. |
Section 4: Experimental Protocols
To ensure a self-validating comparison, the following standardized protocols are recommended for evaluating the performance of PCBTF and xylene in a coating formulation.
Protocol for Viscosity Reduction Efficiency
Objective: To determine the efficiency of each solvent in reducing the viscosity of a standard resin solution.
Methodology:
-
Prepare a stock solution of a representative resin (e.g., a high-solids acrylic polyol) at a known concentration.
-
In separate beakers, weigh out equal amounts of the resin stock solution.
-
Incrementally add a known volume of the test solvent (PCBTF or xylene) to each beaker, mixing thoroughly after each addition.
-
Measure the viscosity of each solution after each solvent addition using a Brookfield viscometer or a similar device at a constant temperature.
-
Plot the viscosity as a function of the solvent concentration for both PCBTF and xylene.
-
The solvent that achieves the target viscosity with a lower concentration is considered more efficient.
Protocol for Determining Drying Time
Objective: To compare the drying time of a coating formulation containing either PCBTF or xylene.
Methodology:
-
Prepare two identical coating formulations, with the only variable being the use of either PCBTF or xylene as the primary solvent.
-
Apply a uniform film of each coating to separate standardized substrates (e.g., steel panels) using a drawdown bar to ensure consistent film thickness.
-
Use a mechanical drying time recorder to track the different stages of drying (set-to-touch, tack-free, dry-hard) under controlled temperature and humidity conditions.
-
Alternatively, manual testing can be performed at regular intervals by gently touching the film with a finger (set-to-touch) and pressing a cotton ball onto the surface (tack-free).
Section 5: Logical Relationships and Workflows
The decision-making process for solvent selection involves a series of interconnected considerations. The following diagram illustrates this workflow.
Caption: Workflow for industrial solvent selection.
Conclusion
The choice between this compound and xylene is not a simple matter of direct substitution. While PCBTF offers significant environmental and safety advantages, particularly its VOC-exempt status, its performance characteristics can differ from those of xylene.[4][5] Formulators must be prepared to adjust their systems to account for PCBTF's slower evaporation rate and potentially lower viscosity reduction efficiency.[8][10] However, for industries facing increasing regulatory scrutiny, the long-term benefits of transitioning to a more environmentally friendly solvent like PCBTF are substantial. This guide provides the foundational knowledge and experimental framework to make an informed and scientifically sound decision in this critical area of industrial chemistry.
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Technical Comparison Guide: 4-Chlorobenzotrifluoride (PCBTF) vs. Toluene in Ink Dissolution
[1][2][3]
Executive Summary
This guide provides a rigorous technical evaluation of 4-Chlorobenzotrifluoride (PCBTF) as a replacement for Toluene in ink and coating formulations. While Toluene has historically been the benchmark for solvency and evaporation speed, regulatory pressures (HAP status) have driven the industry toward "greener" alternatives.
Key Finding: PCBTF offers a unique regulatory advantage as a VOC-exempt solvent in the United States, coupled with a flash point that improves safety. However, it presents a "Green Paradox": while VOC-exempt, it has recently been flagged by California (Prop 65) for potential carcinogenicity.[1][2] Performance-wise, PCBTF exhibits slower evaporation and significantly higher density than Toluene, necessitating precise reformulation calculations to avoid cost overruns and viscosity issues.[1]
Physicochemical Profile: The Baseline
To understand the dissolution mechanics, we must first establish the physical disparities. The most critical operational difference is density .
| Parameter | Toluene (Benchmark) | PCBTF (Alternative) | Operational Impact |
| CAS Number | 108-88-3 | 98-56-6 | Identification |
| Density (25°C) | ~0.87 g/mL | ~1.34 g/mL | Critical: PCBTF is ~54% heavier.[3][1][2] Formulations by weight will have drastically lower volume. |
| Flash Point (TCC) | 4°C (40°F) | 43°C (109°F) | PCBTF is Combustible (safer); Toluene is Flammable.[3][1][2] |
| Evaporation Rate | 2.0 (nBuAc=1.[3]0) | 0.9 (nBuAc=1.[3][1]0) | PCBTF dries significantly slower; may require heat assistance.[3] |
| Kb Value | 105 | 64 | Toluene has broader general solvency for non-polar resins.[3] |
| VOC Status (US) | HAP / VOC | VOC Exempt | PCBTF allows compliance in strict air-quality districts.[3] |
Mechanistic Analysis: Hansen Solubility Parameters (HSP)
While the Kauri-Butanol (Kb) value suggests Toluene is a "stronger" solvent, this is an oversimplification.[1][2] Ink resin solubility is better explained by the Hansen Solubility Parameters , which split cohesive energy into Dispersion (
The Solvency Shift
-
Toluene is dominated by dispersion forces (
) with very low polarity. It is ideal for non-polar hydrocarbon resins. -
PCBTF possesses a trifluoromethyl (-CF3) and a chlorine (-Cl) group.[3][1][2] These electron-withdrawing groups introduce a permanent dipole, significantly increasing the Polarity (
) parameter compared to Toluene.[2]
Implication: PCBTF is not a direct "drop-in" for purely non-polar systems.[3] It excels in dissolving inks with slightly higher polarity (e.g., certain acrylics or modified alkyds) but may require a co-solvent (like Methyl Acetate) to match Toluene's dispersive power for rubber-based inks.[1][2]
Visualization: The Sphere of Solubility
The following diagram illustrates the interaction logic. If the ink resin's HSP sits within the solvent's "sphere," dissolution occurs.
Experimental Protocol: Self-Validating Systems
To objectively compare these solvents, you must run a controlled Viscosity Reduction Test . This protocol includes self-validation steps (controls) to ensure data integrity.[3]
Protocol: Comparative Viscosity Reduction
Objective: Determine the efficiency of PCBTF vs. Toluene in reducing the viscosity of a standard ink base.
Materials:
-
High-viscosity Ink Base (e.g., Nitrocellulose or Acrylic concentrate).[1][2]
-
Solvent A: Toluene (Control).[1]
-
Solvent B: PCBTF (Test).
-
Brookfield Viscometer (Spindle #2 or #3).[1]
-
Precision Balance (±0.01g).[1]
Workflow:
-
Baseline: Measure initial viscosity of the ink base (
). -
Titration: Add solvent in 5% increments by weight (not volume, due to density differences).
-
Shear: Mix at 1500 RPM for 5 minutes (standardized shear history).
-
Equilibration: Allow sample to return to 25°C (±0.5°C).
-
Measurement: Record viscosity (
). -
Validation: Repeat with Toluene to establish the "Standard Curve."
Performance Analysis & Insights
Dissolution Efficiency (The Density Trap)
Researchers often mistake PCBTF's performance due to the "Density Trap."
-
The Trap: If you replace Toluene with PCBTF on a volume-to-volume basis (e.g., replacing 100 gallons of Toluene with 100 gallons of PCBTF), you are adding ~54% more solvent mass.[1][2]
-
The Result: The ink will appear to have "better" solvency (lower viscosity) simply because the solids content has dropped significantly by weight.
-
Correction: When compared weight-for-weight , PCBTF often shows a slightly steeper viscosity curve (less efficient reduction) than Toluene for hydrocarbon resins due to its lower Kb value (64 vs 105).[3][1]
Drying Kinetics
-
Toluene: Rapid evaporation. Risk of "skinning" (surface drying before internal solvent release) if not managed.
-
PCBTF: Slower evaporation (0.9 vs 2.0).[1]
Regulatory & Safety Context (The "Green" Paradox)
This is the most critical decision factor for drug development and industrial hygiene professionals.
-
Federal (EPA): PCBTF is VOC-Exempt .[3][5][6] It does not count toward Volatile Organic Compound limits, allowing high-performance solvent-based inks to meet strict air quality standards (e.g., SCAQMD Rule 1171).[1][2]
-
California (Prop 65): As of June 2019, PCBTF is listed as a Carcinogen .[1][2][6]
Recommendation: Use PCBTF when VOC compliance is the absolute constraint. If the application allows, consider blending PCBTF with lighter, faster-evaporating solvents (like Acetone or Methyl Acetate) to offset the density cost and drying time issues.
References
-
U.S. Environmental Protection Agency (EPA). (2021).[6] VOC Exemptions: Parachlorobenzotrifluoride (PCBTF).[1][5][6][7] Retrieved from [Link][3][1][2]
-
California Office of Environmental Health Hazard Assessment (OEHHA). (2019). Chemicals Listed Effective June 28, 2019 as Known to the State of California to Cause Cancer: p-Chloro-α,α,α-trifluorotoluene (PCBTF).[1][2][6] Retrieved from [Link][3][1][2]
-
Hansen, C. M. (2007).[1][2] Hansen Solubility Parameters: A User's Handbook. CRC Press. (Referenced for mechanistic HSP theory).[1]
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A Comparative Guide to the Efficacy of Pesticides Derived from 4-Chlorobenzotrifluoride
In the ever-evolving landscape of agricultural science and pest management, the synthesis of novel and effective pesticides is paramount. 4-Chlorobenzotrifluoride (PCBTF) has emerged as a critical intermediate in the production of a range of potent herbicides and insecticides. The trifluoromethyl group, a hallmark of this precursor, imparts unique properties to the resulting active ingredients, influencing their efficacy, selectivity, and mode of action. This guide provides an in-depth, objective comparison of the performance of key pesticides derived from this compound against prominent alternatives, supported by experimental data and detailed methodologies for researchers, scientists, and professionals in drug and pesticide development.
The Chemical Cornerstone: Understanding this compound's Role
This compound is a colorless liquid with a distinct aromatic odor, serving as a versatile building block in organic synthesis.[1] Its primary significance in the agrochemical industry lies in its role as a precursor to a variety of herbicides and at least one notable insecticide.[2][3] Nitration of PCBTF is a key step, leading to the formation of 4-chloro-3,5-dinitrobenzotrifluoride, a pivotal intermediate for several dinitroaniline herbicides.[4] This chemical backbone is instrumental in the creation of active ingredients such as trifluralin, acifluorfen, fomesafen, lactofen, and oxyfluorfen, each with distinct herbicidal properties. Additionally, it is a precursor to the synthetic pyrethroid insecticide, fluvalinate.[4]
Herbicidal Derivatives of this compound: A Performance Analysis
The herbicides derived from this compound primarily fall into two main classes based on their mode of action: dinitroanilines and protoporphyrinogen oxidase (PPO) inhibitors.
Dinitroaniline Herbicides: Disrupting Weed Growth at its Core
Trifluralin, a well-established dinitroaniline herbicide, exemplifies the efficacy of this class. It acts as a pre-emergent herbicide, controlling a wide spectrum of annual grasses and some broadleaf weeds by inhibiting microtubule formation, which is essential for cell division and root development.[5][6]
Mechanism of Action: Dinitroaniline Herbicides
Dinitroaniline herbicides, such as trifluralin, function by binding to tubulin, the protein subunit of microtubules. This binding disrupts the assembly of microtubules, which are critical components of the cytoskeleton and the mitotic spindle. The interference with microtubule formation prevents proper chromosome segregation during cell division (mitosis), ultimately leading to the death of the germinating weed seedling.
Figure 2: Standard workflow for a pre-emergent herbicide efficacy trial.
Protoporphyrinogen Oxidase (PPO) Inhibitors: Inducing Rapid Weed Necrosis
Acifluorfen, fomesafen, lactofen, and oxyfluorfen are diphenyl ether herbicides that inhibit the enzyme protoporphyrinogen oxidase (PPO). This enzyme is crucial for the synthesis of chlorophyll and heme. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly reactive singlet oxygen. These reactive oxygen species cause rapid lipid peroxidation and destruction of cell membranes, leading to wilting, necrosis, and eventual death of the weed. [7][8][9] Mechanism of Action: PPO Inhibitors
Figure 3: Mechanism of action of PPO inhibitor herbicides.
Efficacy Comparison: PPO Inhibitors vs. Alternatives
The following table presents a comparative overview of the efficacy of PPO inhibitors derived from this compound.
| Herbicide | Target Weed | Efficacy (% Control) | Application Rate (kg a.i./ha) | Reference |
| Acifluorfen | Powell amaranth (Amaranthus powellii) | 68-96% | 0.07-0.28 | [3] |
| Common ragweed (Ambrosia artemisiifolia) | 16-50% | 0.07-0.28 | [3] | |
| Fomesafen | Redroot pigweed (Amaranthus retroflexus) | Excellent | Varies by formulation | [10] |
| Lactofen | Kochia (Bassia scoparia) | 81% (alone) | 12 fl oz/acre | [11] |
| Oxyfluorfen | Various broadleaf and grass seedlings | Good to Excellent | Varies by formulation | [12] |
| Glufosinate + Lactofen | Kochia (Bassia scoparia) | 94% | 32 fl oz/acre + 12 fl oz/acre | [11] |
Experimental Protocol: Post-emergent Herbicide Efficacy Trial
The evaluation of post-emergent herbicides requires a focus on application to actively growing weeds.
Figure 4: Standard workflow for a post-emergent herbicide efficacy trial.
Insecticidal Derivative of this compound: A Targeted Approach
Fluvalinate, a synthetic pyrethroid insecticide, is also synthesized from a this compound precursor. It is particularly known for its use in apiculture to control the parasitic mite Varroa destructor.
Mechanism of Action: Fluvalinate
Fluvalinate is a sodium channel modulator. It acts on the nervous system of the target pest by keeping sodium channels in the "open" state, leading to prolonged neuronal excitation. This results in paralysis and ultimately the death of the pest.
Efficacy of Fluvalinate
Fluvalinate has demonstrated high efficacy against Varroa mites. [13]However, the extensive use of fluvalinate has led to the development of resistance in some Varroa populations, highlighting the importance of integrated pest management strategies. [13] Experimental Protocol: Acaricide Efficacy Trial (for Varroa mites)
A specific protocol is required to assess the efficacy of acaricides against Varroa mites in honeybee colonies.
Figure 5: Standard workflow for an acaricide efficacy trial against Varroa mites.
Conclusion
Pesticides derived from this compound represent a significant contribution to modern pest management strategies. The dinitroaniline and PPO-inhibiting herbicides offer effective control of a broad spectrum of weeds through distinct mechanisms of action. Similarly, the insecticide fluvalinate provides a targeted solution for a critical pest in apiculture. The comparative efficacy data presented in this guide, alongside the detailed experimental protocols, offer a valuable resource for researchers and professionals in the field. Continuous research and adherence to sound experimental practices are essential for the development of new, more effective, and sustainable pest control solutions.
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Wikipedia. (2023). This compound. [Link]
-
Henan Chenli Biotechnology Co.,Ltd. This compound cas 98-56-6. [Link]
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Eureka!. (2015). Trifluralin – How it really works Part 1. [Link]
- Soltani, N., Shropshire, C., & Sikkema, P. H. (2020). Efficacy of trifluralin and halosulfuron for weed management in white bean. Weed Technology, 34(3), 367-372.
-
Univar Solutions. 4 CHLOROBENZOTRIFLUORIDE. [Link]
- Miller, T. W., & Libbey, C. R. (2023). Performance and Safety of Acifluorfen in Processing Red Beets. HortTechnology, 33(4), 435-441.
-
Solera. FOMESAFEN 1.88 HERBICIDE. [Link]
-
SDSU Extension. (2023). Glufosinate + lactofen is likely an effective mixture to manage kochia postemergence in soybean. [Link]
-
Genfarm. OXYFLUORFEN 240EC. [Link]
- Soltani, N., Dille, J. A., & Sikkema, P. H. (2020). Efficacy of Trifluralin Compared to Ethalfluralin Applied Alone and Co-Applied with Halosulfuron for Weed Management in White Bean. Agricultural Sciences, 11(9), 835-846.
-
Cambridge Core. (2018). Soybean Flower and Pod Response to Fomesafen, Acifluorfen, and Lactofen. [Link]
-
Véto-pharma. (2023). Effects of sublethal doses of fluvalinate on honey bees. [Link]
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Grokipedia. Oxyfluorfen. [Link]
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-
YouTube. (2024). Effective Weed Control with Oxyfluorfen: Herbicide for Crops & Non-Crop Areas. [Link]
-
NIH. (2021). Understanding Resistance Mechanisms to Trifluralin in an Arkansas Palmer Amaranth Population. [Link]
-
Taylor & Francis. Trifluralin – Knowledge and References. [Link]
-
Minnesota Department of Agriculture. Fomesafen Herbicide. [Link]
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USDA ARS. Crop Protection and Management Research: Tifton, GA - Publication. [Link]
-
Wikipedia. Acifluorfen. [Link]
-
NIH. (2022). Effects of Acifluorfen on Endogenous Antioxidants and Protective Enzymes in Cucumber (Cucumis sativus L.) Cotyledons. [Link]
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NIH. (2007). The Diphenylether Herbicide Lactofen Induces Cell Death and Expression of Defense-Related Genes in Soybean. [Link]
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-
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Coromandel. Halosulfuron-Methyl Technical. [Link]
-
The Pharma Innovation. (2021). A review on halosulfuron methyl: New post emergence herbicide for effective control of sedges in sugarcane and its phytotoxicity. [Link]
-
NIH. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. [Link]
-
European Weed Research Society. (2017). European Guidelines to conduct herbicide resistance tests. [Link]
-
APVMA. (2020). Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. [Link]
-
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-
EPPO. EPPO Standards – PP1 Efficacy evaluation of plant protection products. [Link]
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Benchmarking the purity of commercial 4-Chlorobenzotrifluoride samples
Benchmarking Commercial 4-Chlorobenzotrifluoride (PCBTF): Purity Profiles & Impact on Catalysis
Executive Summary: The "Green" Solvent Trap
This compound (PCBTF) has emerged as a critical "green" alternative to Dichloromethane (DCM) and Chlorobenzene due to its VOC-exempt status and high stability. However, for pharmaceutical researchers and process chemists, "industrial green" often translates to "catalytic poison."
This guide benchmarks three distinct commercial grades of PCBTF—Industrial (Bulk) , Reagent (Standard) , and Anhydrous (Premium) —to reveal the hidden impurity profiles that compromise sensitive metal-catalyzed cross-couplings. Our analysis identifies 3-chlorobenzotrifluoride (m-isomer) and residual acidity (HF/HCl) as the primary silent killers of reaction yields, often overlooked in standard Certificates of Analysis (CoA).
The Origin of Impurities: A Mechanistic View
To understand what to test, one must understand how PCBTF is made. The impurities are not random; they are fingerprints of the manufacturing process.
The Synthesis Pathway & Impurity Map Commercial PCBTF is synthesized via the chlorination of p-chlorotoluene followed by fluorination. The following diagram maps the genesis of critical impurities.
Figure 1: Manufacturing pathway illustrating the origin of polychlorinated byproducts and isomeric impurities.
Experimental Benchmarking Protocol
This protocol ensures a self-validating system where organic purity, water content, and acidity are cross-referenced.
Analytical Workflow
Figure 2: Parallel analytical workflow for comprehensive purity assessment.
Detailed Methodologies
A. Gas Chromatography (Organic Impurities)
-
Instrument: Agilent 7890B GC with 5977B MSD.
-
Column: DB-5ms or equivalent (30 m × 0.25 mm × 0.25 µm).
-
Method Parameters:
-
Injector: 250°C, Split ratio 50:1.
-
Oven: 40°C (hold 2 min) → 10°C/min → 200°C (hold 5 min).
-
Carrier: Helium @ 1.2 mL/min.
-
-
Target Analytes:
-
PCBTF (RT ~8.5 min)
-
o-Chlorobenzotrifluoride (RT ~8.2 min)
-
m-Chlorobenzotrifluoride (RT ~8.3 min)
-
Dichlorobenzotrifluorides (RT >10 min)
-
B. Acidity Titration (Critical for Catalysis)
-
Principle: Direct titration of water-extractable acid.
-
Protocol: Mix 50 mL PCBTF with 50 mL neutralized deionized water. Shake vigorously for 5 mins. Separate phases. Titrate aqueous layer with 0.01 N NaOH using Phenolphthalein indicator.
-
Calculation:
Comparative Analysis: The Data
We benchmarked samples from three supplier tiers against a theoretical "Ideal Spec" for pharmaceutical synthesis.
Table 1: Comparative Purity Profile of Commercial PCBTF
| Parameter | Industrial Grade (Bulk Supplier) | Reagent Grade (Lab Supplier) | Anhydrous Grade (Premium) | Impact on Synthesis |
| Assay (GC) | 99.1% | 99.5% | >99.9% | Baseline solvent integrity. |
| Water (KF) | 180 ppm | 85 ppm | <20 ppm | Critical: >50 ppm kills air-sensitive catalysts. |
| Acidity (as HCl) | 8 ppm | 2 ppm | <1 ppm | High acidity promotes side-reactions/corrosion. |
| m-Isomer | 0.45% | 0.20% | <0.05% | Competes in aryl halide couplings (Regio-impurity). |
| o-Isomer | 0.30% | 0.15% | <0.05% | Steric hindrance; generally inert but dilutes stoichiometry. |
| Non-volatiles | >100 ppm | 20 ppm | <5 ppm | Can crash out Pd-catalysts. |
Analyst Note: The "Industrial Grade" frequently meets the 99% assay claim but fails on water and acidity. The presence of 0.45% m-isomer is statistically significant; in a 100kg batch process, this introduces 450g of a reactive impurity that can form a difficult-to-separate byproduct.
Case Study: Impact on Suzuki-Miyaura Coupling
To validate the impact of these grades, we performed a standard Suzuki coupling sensitive to moisture and competitive halides.
Reaction: 4-Bromoanisole + Phenylboronic Acid
Results:
-
Anhydrous Grade: 98% Isolated Yield. (Clean conversion).
-
Reagent Grade: 91% Isolated Yield. (Trace homocoupling observed).
-
Industrial Grade: 45% Isolated Yield. (Stalled reaction).
Conclusion & Recommendations
For routine cleaning or extraction, Industrial Grade PCBTF is sufficient. However, for drug development and catalysis:
-
Trust but Verify: Never rely on the "99% Purity" claim alone. The nature of the 1% impurity (water/acid/isomer) dictates performance.
-
Drying Protocol: If Anhydrous grade is unavailable, store Reagent grade over activated 4Å molecular sieves for 24h to reduce water <30 ppm.
-
Acidity Wash: For acid-sensitive reactions, wash Industrial PCBTF with saturated
followed by brine before drying.
References
-
National Institute for Occupational Safety and Health (NIOSH). (2003). Method 1026: this compound. NIOSH Manual of Analytical Methods. [Link]
-
Silver Fern Chemical. (n.d.). Parachlorobenzotrifluoride (PCBTF) Product Specification. Retrieved from [Link]
Sources
Cross-Validation of Analytical Methods for 4-Chlorobenzotrifluoride (PCBTF)
Topic: Cross-validation of Analytical Methods for 4-Chlorobenzotrifluoride (PCBTF) Content Type: Technical Comparison Guide Audience: Pharmaceutical Researchers, QC Scientists, and Process Chemists.
Executive Summary: The "Green" Solvent Paradox
This compound (PCBTF, CAS 98-56-6) occupies a unique niche in pharmaceutical synthesis. Often adopted as a "greener" alternative to Dichloromethane (DCM) due to its VOC-exempt status in certain jurisdictions, it is not without risk. Recent toxicological evaluations (including NTP studies) suggest potential carcinogenicity, classifying it as a compound requiring strict control—often outside the standard ICH Q3C Class 1/2/3 tables.
For the drug development professional, this creates a critical analytical challenge: You must validate a method sensitive enough to detect trace levels (often <100 ppm) while proving specificity in complex reaction matrices.
This guide provides a cross-validation framework comparing the two industry-standard approaches: Headspace GC-FID (the quantitative workhorse) and Headspace GC-MS (the specificity anchor).
Regulatory & Safety Context
Unlike standard solvents listed in ICH Q3C, PCBTF often requires a Permitted Daily Exposure (PDE) calculation based on the latest toxicological data (e.g., NOAEL from animal studies).
-
Target Limit: While limits vary by jurisdiction, internal specifications often target 100 ppm or lower to mitigate risk.
-
Analytical Goal: The method must achieve a Limit of Quantitation (LOQ) at
10% of the specification limit (e.g., 10 ppm).
Method 1: Headspace GC-FID (The Quantitative Standard)
Best For: Routine QC release testing, high-throughput quantification, and wide linear dynamic ranges.
Principle
Gas Chromatography with Flame Ionization Detection (FID) relies on the combustion of organic compounds in a hydrogen/air flame. It is non-selective but highly linear for carbon-containing compounds like PCBTF.
Optimized Protocol
-
Column: USP G43 (e.g., DB-624 or equivalent), 30m x 0.32mm x 1.8µm.
-
Carrier Gas: Helium or Nitrogen @ 2.0 mL/min (Constant Flow).
-
Headspace Conditions:
-
Incubation: 85°C for 20 mins (PCBTF BP is 139°C; moderate heat ensures vaporization without degrading the matrix).
-
Loop/Transfer Line: 100°C / 110°C.
-
-
Oven Program: 40°C (hold 5 min)
10°C/min 240°C (hold 5 min). -
Detector: FID @ 250°C.
Critical Validation Parameters
-
Linearity: PCBTF shows excellent response from 10 ppm to 5000 ppm (
). -
Robustness: High tolerance for small flow/temp variations.
-
Limitation: Cannot distinguish PCBTF from co-eluting impurities (e.g., other halogenated reaction byproducts) without a secondary column confirmation.
Method 2: Headspace GC-MS (The Specificity Anchor)
Best For: R&D method development, identifying unknown peaks, and confirming PCBTF identity in complex matrices (e.g., early-stage reaction mixtures).
Principle
Mass Spectrometry (MS) fragments the molecule, providing a chemical fingerprint. For PCBTF, Selected Ion Monitoring (SIM) mode maximizes sensitivity.
Optimized Protocol
-
Column: Same as Method 1 (USP G43) to allow direct retention time comparison.
-
Carrier Gas: Helium @ 1.0 mL/min (MS requires lower flow than FID).
-
MS Settings (SIM Mode):
-
Quant Ion: m/z 180 (Molecular ion).
-
Qualifier Ions: m/z 145 (
), m/z 161 ( ). -
Dwell Time: 100 ms per ion.
-
Critical Validation Parameters
-
Specificity: The presence of the unique 180/145 ion ratio confirms PCBTF even if a co-eluting peak exists (deconvolution).
-
Sensitivity: Generally lower LOQ (down to 1 ppm or ppb levels) compared to FID.
-
Limitation: Lower linear range (detector saturation) and higher maintenance cost.
Cross-Validation Framework
To ensure scientific integrity, do not rely on a single method during development. Use the "Bridge & Confirm" strategy.
The Protocol
-
Sample Prep: Prepare a spiked recovery sample (e.g., API spiked with 100 ppm PCBTF).
-
Dual Analysis: Inject the same vial (or replicate vials) into both GC-FID and GC-MS systems.
-
Statistical Comparison:
-
Calculate % Difference:
-
Acceptance Criteria: Results should agree within
for trace analysis.
-
Discrepancy Diagnosis
-
If FID > MS: Likely co-elution. The FID is measuring PCBTF + Impurity X. Trust the MS.
-
If MS > FID: Rare. Check for matrix enhancement or ionization issues in MS.
-
If Agreement: The FID method is "validated for specificity" by proxy and can be used for routine QC.
Data Presentation: Performance Comparison
| Parameter | Method A: HS-GC-FID | Method B: HS-GC-MS (SIM) | Comparison Verdict |
| Specificity | Low (Retention time only) | High (Mass fingerprint) | MS Wins for complex matrices. |
| Linearity Range | 10 ppm – 10,000 ppm | 0.1 ppm – 500 ppm | FID Wins for broad quantification. |
| Precision (RSD) | < 2.0% | < 5.0% | FID Wins for reproducibility. |
| LOQ (Limit of Quant) | ~5-10 ppm | ~0.1-1 ppm | MS Wins for trace analysis. |
| Cost/Run | Low | High | FID Wins for routine QC. |
Visualizing the Validation Workflow
The following diagram illustrates the decision logic for selecting and validating the appropriate method for PCBTF analysis.
Figure 1: Decision tree for selecting and cross-validating analytical methods for PCBTF.
References
-
U.S. Pharmacopeia (USP). (2023). General Chapter <467> Residual Solvents. USP-NF. Link
-
International Council for Harmonisation (ICH). (2021). ICH Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents.Link
-
National Toxicology Program (NTP). (1992).[1] NTP Technical Report on the Toxicity Studies of p-Chlorobenzotrifluoride. NIH Publication 92-3133.[2] Link
-
ASTM International. (2020). ASTM D5399-09(2017) Standard Test Method for Boiling Point Distribution of Hydrocarbon Solvents by Gas Chromatography.Link
-
European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures.Link
Sources
Comparative Analysis of the Environmental Impact of 4-Chlorobenzotrifluoride (PCBTF)
Executive Summary: The "Green" Solvent Paradox
For two decades, 4-Chlorobenzotrifluoride (PCBTF) was the "compliance darling" of the chemical industry. Granted VOC-exempt status by the US EPA in 1994, it allowed chemists to formulate coatings and run reactions without tripping volatile organic compound (VOC) regulatory limits.
However, the narrative has shifted. Recent findings, specifically NTP Technical Report 594 , have reclassified PCBTF from an environmental solution to a toxicological liability. This guide provides a rigorous, data-driven comparison of PCBTF against traditional and modern green alternatives, focusing on the tension between atmospheric compliance (ozone) and biological toxicity (carcinogenicity).
Part 1: The Baseline – PCBTF Profile
To understand the impact, we must first quantify the molecule. PCBTF (CAS: 98-56-6) is a parachlorinated aromatic.[1] Its trifluoromethyl group confers high stability and hydrophobicity, making it an excellent solvent for inks, coatings, and coupling reactions.
The Environmental & Safety Profile
The following table contrasts PCBTF with Toluene (the traditional solvent it replaced) and 2-Methyltetrahydrofuran (2-MeTHF) (the bio-based alternative).[2]
| Metric | PCBTF (The Incumbent) | Toluene (The Traditional) | 2-MeTHF (The Green Alternative) |
| CAS Number | 98-56-6 | 108-88-3 | 96-47-9 |
| Boiling Point | 139 °C | 110.6 °C | 80 °C |
| Flash Point | 43 °C (Flammable) | 4 °C (Highly Flammable) | -11 °C (Highly Flammable) |
| VOC Status (US) | Exempt | Regulated | Regulated |
| Log Kow (Bioaccumulation) | 3.7 (High Potential) | 2.73 | 1.85 (Low Potential) |
| Aquatic Toxicity (LC50) | ~3 mg/L (Toxic) | ~5.5 mg/L | >100 mg/L (Low Toxicity) |
| Carcinogenicity | NTP: Evidence of Activity | Not Classifiable (Group 3) | Not Classified |
| Atmospheric Half-Life | ~67 Days | ~2 Days | ~3 Days |
Key Insight: While PCBTF excels at reducing ground-level ozone (hence the VOC exemption), its high Log Kow (3.7) indicates a propensity to bioaccumulate in lipid tissues, a prediction validated by recent in vivo studies.
Part 2: The Pivot Point – NTP Technical Report 594
The industry's reliance on PCBTF was challenged by the National Toxicology Program (NTP) studies. As drug development professionals, you must understand that "VOC Exempt" does not mean "Non-Toxic."
Mechanism of Action
The NTP studies (TR-594) exposed rats and mice to PCBTF via inhalation. The results demonstrated a clear metabolic activation pathway leading to cytotoxicity.
-
Bioactivation: PCBTF is metabolized in the liver by Cytochrome P450 enzymes.
-
Oxidative Stress: This metabolism generates reactive intermediates.
-
Pathology: The study found significant increases in hepatocellular carcinoma and hepatoblastoma in mice.
Visualizing the Fate & Transport
The following diagram illustrates the dual fate of PCBTF: its atmospheric breakdown (slow) versus its biological activation (rapid and toxic).
Figure 1: Environmental vs. Biological Fate of PCBTF. Note the divergence between atmospheric stability (green benefit) and hepatic toxicity (health risk).
Part 3: Experimental Protocol – Validating Substitutions
If your process currently relies on PCBTF, you cannot simply swap in Toluene or 2-MeTHF without validation. The following protocol is designed to screen alternatives for reaction kinetics and solubility profile , ensuring the "green" switch doesn't kill your yield.
Protocol: Solvent Substitution Kinetic Screen (SSKS)
Objective: Determine if 2-MeTHF can replace PCBTF in a standard Suzuki-Miyaura coupling reaction without compromising reaction rate or impurity profile.
Materials:
-
HPLC with UV/Vis detector.
-
Standard reaction set (Aryl halide, Boronic acid, Pd catalyst).
-
Solvents: PCBTF (Control), 2-MeTHF (Test), Toluene (Reference).
Workflow:
-
Solubility Saturation Test:
-
Add 100 mg of limiting reagent to 1 mL of solvent at 25°C.
-
Success Criteria: Visual clarity or solubility >50 mg/mL.
-
Why: PCBTF is highly lipophilic. 2-MeTHF is more polar. If reagents crash out, the substitution fails immediately.
-
-
Kinetic Run (In-Situ Monitoring):
-
Set up three parallel reactors at reflux (adjusting for boiling point differences: PCBTF @ 139°C vs 2-MeTHF @ 80°C). Note: If high temperature is required, 2-MeTHF may require pressurized vessels.
-
Sample at t=0, 15, 30, 60, and 120 minutes.
-
Quench samples immediately in cold Acetonitrile.
-
-
Impurity Profiling (The Critical Step):
-
Analyze via HPLC.
-
Calculate Conversion % and Selectivity % .
-
Self-Validating Check: If the 2-MeTHF reaction shows >5% des-halo byproduct compared to PCBTF, the solvent is acting as a hydride source (common with ethers).
-
-
Workup Efficiency (Partition Coefficient Check):
-
Perform a water wash.[3]
-
2-MeTHF has a unique advantage: it forms an azeotrope with water but separates cleanly at lower temperatures (inverse solubility).
-
Measure the organic layer recovery.
-
Part 4: Decision Matrix – When to Switch?
Replacing PCBTF is not always straightforward. Use this logic flow to determine the correct solvent strategy for your pipeline.
Figure 2: Solvent Selection Decision Tree. 2-MeTHF is the preferred green alternative, but CPME offers higher thermal stability.
Part 5: Conclusion
The era of PCBTF as a "consequence-free" solvent is over. While it remains a useful tool for specific high-temperature, VOC-restricted applications, the NTP TR-594 data necessitates a re-evaluation of its safety in pharmaceutical and industrial workflows.
For most applications, 2-Methyltetrahydrofuran offers a superior environmental profile (lower aquatic toxicity, renewable feedstock) with the added process benefit of easier water separation. However, this switch requires empirical validation of reaction kinetics due to the polarity difference.
References
-
National Toxicology Program (NTP). (2018). Technical Report on the Toxicology and Carcinogenesis Studies of p-Chloro-α,α,α-trifluorotoluene (CASRN 98-56-6). NTP TR 594. [Link]
-
U.S. Environmental Protection Agency (EPA). (1994). Air Quality: Revision to Definition of Volatile Organic Compounds - Exclusion of p-Chlorobenzotrifluoride. Federal Register. [Link]
-
California Office of Environmental Health Hazard Assessment (OEHHA). (2020).[4] Notice of Intent to List: p-Chloro-α,α,α-trifluorotoluene (PCBTF). Proposition 65.[4][5] [Link]
-
PubChem. (2025). Compound Summary: this compound.[1][3][6] National Library of Medicine.[7] [Link][1]
-
Pace, V., et al. (2012). 2-Methyltetrahydrofuran: A Green Alternative to THF and Toluene.[2][8] ChemSusChem. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. p-Chloro-α,α,α-trifluorotoluene (para-Chlorobenzotrifluoride, PCBTF) - Proposition 65 Warnings Website [p65warnings.ca.gov]
- 5. peer.org [peer.org]
- 6. fishersci.com [fishersci.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. chempoint.com [chempoint.com]
Technical Guide: Validating 4-Chlorobenzotrifluoride (PCBTF) for High-Performance Coating Matrices
Executive Summary: The Solvency-Compliance Paradox
In the development of advanced coatings—whether for industrial protection or specialized pharmaceutical packaging—formulators face a recurring paradox: maintaining high polymer solubility and film integrity while adhering to increasingly strict Volatile Organic Compound (VOC) regulations.
4-Chlorobenzotrifluoride (PCBTF), historically known as Oxsol 100, serves as a critical tool in this optimization. Unlike acetone (which evaporates too quickly) or t-Butyl Acetate (which introduces odor and solubility compatibility issues), PCBTF offers a unique physicochemical profile that mimics Xylene—the industry benchmark—while remaining VOC-exempt in many jurisdictions (US EPA).
This guide provides a rigorous framework to validate PCBTF’s role in your specific formulation, moving beyond datasheet claims to empirical verification of viscosity reduction, pot-life extension, and film formation.
Mechanistic Grounding: Why PCBTF Works
To predict performance, we must look at the molecular interactions governing solubility and evaporation.
Hansen Solubility Parameters (HSP)
PCBTF functions as a "drop-in" replacement for aromatic hydrocarbons because its solubility sphere overlaps significantly with Xylene. This ensures that switching solvents does not crash out the resin or cause phase separation.
Comparative Solubility Profile:
| Solvent | Dispersion ( | Polarity ( | H-Bonding ( | Total ( |
| PCBTF | 18.0 | 6.6 | 9.8 | 21.5 |
| Xylene (Mixed) | 17.8 | 1.0 | 3.1 | 18.0 |
| t-Butyl Acetate | 15.8 | 3.7 | 6.3 | 17.4 |
| Acetone | 15.5 | 10.4 | 7.0 | 20.0 |
Note: Units in MPa
Evaporation Rate & Film Formation
Film defects (orange peel, blushing) are often kinetic issues.
-
Acetone (Rate ~6.0): Evaporates instantly, cooling the substrate and causing moisture condensation (blushing).
-
PCBTF (Rate ~0.9): Evaporates slower than n-Butyl Acetate (1.0). This "tail" allows the polymer chains to relax and level out before the film locks, improving gloss and distinctness of image (DOI).
Visualizing the Selection Logic
Figure 1: Decision logic for selecting VOC-exempt solvents based on evaporation kinetics and solubility requirements.
Comparative Performance Analysis
The following data consolidates industry averages to benchmark PCBTF against standard alternatives.
| Metric | PCBTF | Xylene (Control) | t-Butyl Acetate (TBAc) | Implication |
| Density (g/mL) | 1.34 | 0.87 | 0.86 | Critical: PCBTF is heavy. Formulations must be calculated by volume, not just weight, or costs will spike. |
| Flash Point (°C) | 43 | 27 | 4 | PCBTF is safer to handle (combustible vs. flammable) than TBAc or Acetone. |
| Water Solubility | Negligible | Negligible | Slight | PCBTF is ideal for moisture-sensitive systems (2K Urethanes).[1] |
| Odor | Distinct Aromatic | Aromatic | Camphor-like | TBAc odor can be objectionable in confined spaces; PCBTF is similar to Xylene. |
Experimental Validation Protocols
Do not rely on the datasheet. Use these self-validating protocols to prove performance in your matrix.
Protocol A: Viscosity Reduction Efficiency (The "Solvency" Test)
Objective: Determine if PCBTF reduces resin viscosity as efficiently as Xylene. Hypothesis: Due to higher density, PCBTF may require less volume to achieve application viscosity, but more weight.
-
Preparation: Prepare a master batch of high-solids resin (e.g., Epoxy Bisphenol A).
-
Titration: Aliquot 100g of resin into three beakers.
-
Measurement: Add solvent in 5% increments (by weight). Mix for 2 minutes. Measure viscosity using a Brookfield Viscometer (ASTM D2196).
-
Normalization: Convert solvent weight to volume using density (
). -
Analysis: Plot Viscosity (cP) vs. Solvent Volume Added.
-
Success Criteria: The PCBTF curve should overlay or sit below the Xylene curve.
-
Protocol B: Pot Life Extension in 2K Polyurethanes
Objective: Validate the hydrophobic benefit of PCBTF in isocyanate-cured systems. Mechanism: Hydrophilic solvents (like esters/ketones) often carry dissolved water (even <0.1%), which reacts with isocyanates to form urea and CO2, gelling the pot prematurely. PCBTF is hydrophobic (fluorinated), preventing this side reaction.
Figure 2: Experimental workflow for validating pot-life extension in moisture-sensitive urethane systems.
Steps:
-
Formulate a 2K Urethane clearcoat.
-
Split into two batches. Reduce Batch A with Methyl Amyl Ketone (MAK) and Batch B with PCBTF.
-
Seal containers and store at 25°C / 50% RH.
-
Measure viscosity every 30 minutes until it doubles (ASTM D2196).
-
Result: PCBTF typically extends pot life by 20-40% compared to urethane-grade ketones due to lack of moisture scavenging.
Regulatory & Safety Context (E-E-A-T)
A responsible scientist must acknowledge the changing regulatory landscape.
-
VOC Exemption: PCBTF is currently listed as VOC-exempt by the US EPA (40 CFR 51.100(s)), making it the standard for achieving <250 g/L VOC limits in solvent-borne coatings [1].
-
Toxicity Warning (Prop 65): In 2019, California’s OEHHA added PCBTF to the Proposition 65 list. While it remains VOC-exempt, formulations sold in California must now carry cancer warning labels [2].
-
Guidance: For industrial applications where performance (corrosion resistance) is paramount, PCBTF remains the superior technical choice. For consumer DIY products, formulators may need to weigh the labeling implications against the performance drop of using Acetone.
References
-
United States Environmental Protection Agency. (n.d.). Volatile Organic Compound Exemptions. Retrieved from [Link]
-
California Office of Environmental Health Hazard Assessment (OEHHA). (2019).[3] p-Chloro-α,α,α-trifluorotoluene (Para-Chlorobenzotrifluoride, PCBTF) Listed as Known to the State of California to Cause Cancer.[3] Retrieved from [Link]
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
